Product packaging for Ro18-5362(Cat. No.:)

Ro18-5362

Cat. No.: B1662723
M. Wt: 395.5 g/mol
InChI Key: RUTMNCYLHDVUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ro18-5362 is a benzimidazole sulfide compound with significant historical and research value in the study of gastric acid secretion . Its primary research application is as a precursor (or prodrug) to its active sulfoxide metabolite, Ro 18-5364, a potent and rapid inhibitor of the gastric H+/K+-ATPase (proton pump) . In vitro biochemical assays demonstrate that while this compound itself shows negligible direct inhibitory activity against the H+/K+-ATPase, even at concentrations as high as 0.1 mM, its conversion to Ro 18-5364 results in powerful enzyme inhibition with an apparent Ki of 0.1 µM at pH 6.0 . The metabolic transformation from the sulfide to the active sulfoxide form is a critical step for its biological activity, providing a key model for understanding the structure-activity relationships and mechanism of action of the benzimidazole class of proton pump inhibitors, which includes well-known drugs like omeprazole . Studies on isolated gastric mucosal membranes have shown that the inhibitory action of Ro 18-5364 on proton translocation can be modulated by sulfhydryl reagents and nucleotides, offering insights into the enzyme's functional sites . This compound thus serves as an important research tool for probing the mechanisms of gastric acid secretion and the biochemical pathways of prodrug activation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O2S B1662723 Ro18-5362

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTMNCYLHDVUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ro18-5362: A Technical Whitepaper on its Mechanism of Action as a Pro-Agent for Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Ro18-5362, a pro-agent designed for the targeted inhibition of gastric acid secretion. This compound is the sulfide prodrug of Ro18-5364, a potent inhibitor of the gastric H+/K+-ATPase (proton pump). This guide elucidates the mechanism of action, metabolic activation, and the molecular basis of its therapeutic effect. While specific preclinical pharmacokinetic and in vivo efficacy data for this compound are not extensively available in the public domain, this paper synthesizes the known biochemical properties of its active metabolite and outlines the general experimental methodologies relevant to its evaluation.

Introduction

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, are prevalent conditions characterized by excessive or inappropriate gastric acid secretion. The primary therapeutic target for controlling gastric acid production is the H+/K+-ATPase, an enzyme exclusively found in the secretory canaliculi of parietal cells in the stomach lining. Proton pump inhibitors (PPIs) represent a cornerstone in the management of these disorders. This compound is a member of this class, functioning as a pro-agent that requires bioactivation to exert its pharmacological effect.

Mechanism of Action: From Inactive Prodrug to Potent Inhibitor

The therapeutic activity of this compound is entirely dependent on its conversion to the active metabolite, Ro18-5364.

The Pro-Agent: this compound

This compound is a sulfide-containing heterocyclic compound. In its native form, it is pharmacologically inactive. In vitro studies have shown that even at high concentrations (up to 0.1 mM), this compound does not significantly inhibit the H+/K+-ATPase activity or proton translocation[1].

Metabolic Activation to Ro18-5364

The conversion of this compound to its active sulfoxide form, Ro18-5364, is a critical step in its mechanism of action. This oxidation reaction is presumed to occur systemically following absorption, likely mediated by the cytochrome P450 (CYP) enzyme system in the liver. While the specific CYP isoforms responsible for the metabolism of this compound have not been definitively identified in the available literature, CYP1A2, CYP2C19, and CYP3A4 are commonly involved in the oxidation of sulfide-containing drugs.

Ro18_5362 This compound (Sulfide Prodrug) (Inactive) Ro18_5364 Ro18-5364 (Sulfoxide Metabolite) (Active) Ro18_5362->Ro18_5364 Oxidation CYP450 Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19, CYP3A4) CYP450->Ro18_5364

Metabolic activation of this compound to Ro18-5364.
The Active Agent: Ro18-5364

Ro18-5364 is a potent inhibitor of the gastric H+/K+-ATPase, with an apparent inhibitory constant (Ki) of 0.1 μM[1][2]. As a weak base, Ro18-5364 selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.

Acid-Catalyzed Conversion and Covalent Inhibition

In the acidic milieu of the canaliculi (pH < 2), Ro18-5364 undergoes a proton-catalyzed rearrangement to form a reactive tetracyclic sulfenamide. This cationic species is the ultimate active inhibitor that covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase via disulfide bond formation. This irreversible inhibition of the proton pump effectively blocks the final step of gastric acid secretion. The inhibition is time- and concentration-dependent and is more pronounced at lower pH[1].

cluster_parietal_cell Parietal Cell Secretory Canaliculus (Acidic Environment) Ro18_5364 Ro18-5364 (Sulfoxide) Sulfenamide Tetracyclic Sulfenamide (Reactive Cation) Ro18_5364->Sulfenamide Protonation (H+) Inhibited_Pump Inhibited H+/K+-ATPase (Covalent Adduct) Sulfenamide->Inhibited_Pump Covalent Bonding (Disulfide Bridge with Cysteine) Proton_Pump H+/K+-ATPase (Proton Pump) H_plus H+ H_plus->Sulfenamide

Mechanism of H+/K+-ATPase inhibition by Ro18-5364.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its active metabolite, Ro18-5364.

CompoundTargetParameterValueReference
This compound H+/K+-ATPaseInhibitionNo significant inhibition at 0.1 mM[1]
Ro18-5364 H+/K+-ATPaseApparent Ki0.1 µM

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following sections outline generalized, standard methodologies for evaluating compounds of this class.

In Vitro Metabolism: Conversion of this compound to Ro18-5364

Objective: To determine the metabolic conversion of the prodrug this compound to the active drug Ro18-5364 in a liver-mimicking environment.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes (or S9 fraction) in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the concentrations of both this compound and Ro18-5364.

  • Data Analysis: Plot the concentration of this compound and Ro18-5364 over time to determine the rate of metabolism.

Start Start: this compound + Liver Microsomes + NADPH Incubation Incubation at 37°C Start->Incubation Time_Points Aliquots at Time Points Incubation->Time_Points Quenching Quench with Acetonitrile Time_Points->Quenching Centrifugation Centrifuge Quenching->Centrifugation LC_MS LC-MS/MS Analysis (Quantify this compound & Ro18-5364) Centrifugation->LC_MS Data_Analysis Determine Rate of Conversion LC_MS->Data_Analysis

Workflow for in vitro metabolism of this compound.
In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory potency of Ro18-5364 on the H+/K+-ATPase enzyme.

Methodology:

  • Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from fresh porcine or rabbit gastric mucosa by differential centrifugation and sucrose gradient ultracentrifugation.

  • Assay Buffer: Prepare an assay buffer (e.g., Tris-HCl, pH 6.5) containing MgCl2 and KCl.

  • Incubation: Pre-incubate the gastric vesicles with varying concentrations of Ro18-5364 (and this compound as a negative control) at 37°C.

  • Reaction Initiation: Initiate the ATPase reaction by adding ATP.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding an acidic solution (e.g., trichloroacetic acid).

  • Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Start Start: Gastric Vesicles (H+/K+-ATPase) Preincubation Pre-incubate with Ro18-5364 Start->Preincubation Reaction Add ATP to start reaction Preincubation->Reaction Termination Stop reaction Reaction->Termination Phosphate_Assay Measure Inorganic Phosphate (Pi) Termination->Phosphate_Assay Data_Analysis Calculate IC50 and Ki Phosphate_Assay->Data_Analysis

Workflow for H+/K+-ATPase inhibition assay.

Conclusion

This compound exemplifies the pro-agent strategy in drug design, where an inactive precursor is metabolically converted to a highly potent and selective inhibitor at the site of action. Its mechanism of action, through the active metabolite Ro18-5364, involves a multi-step process of metabolic oxidation, accumulation in an acidic environment, acid-catalyzed activation, and subsequent irreversible covalent inhibition of the gastric proton pump. While detailed in vivo data remains limited in publicly accessible literature, the well-characterized inhibitory profile of its active metabolite underscores its potential as a therapeutic agent for acid-related gastrointestinal disorders. Further research to delineate its pharmacokinetic profile and in vivo efficacy is warranted.

References

An In-depth Technical Guide to the Core Differences Between Ro18-5362 and Ro 18-5364

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the fundamental chemical, pharmacological, and mechanistic distinctions between the compounds Ro18-5362 and Ro 18-5364. Both are substituted benzimidazoles, a class of molecules known for their potent inhibition of gastric acid secretion. However, their efficacy and mode of action differ significantly, a crucial consideration for research and development in the field of gastrointestinal pharmacology.

Executive Summary: Prodrug vs. Active Inhibitor

The principal difference between this compound and Ro 18-5364 lies in their chemical structure and resulting biological activity. This compound is a sulfide-containing compound that functions as a prodrug.[1][2] In contrast, Ro 18-5364 is the sulfoxide metabolite of this compound and is the biologically active agent, acting as a potent inhibitor of the gastric H+/K+-ATPase (proton pump).[1][3][4] This relationship is the cornerstone of their differential pharmacology, with Ro 18-5364 demonstrating high potency and this compound being largely inactive in its native form.

Chemical Structures and Properties

This compound and Ro 18-5364 share the same core benzimidazole structure but differ by the oxidation state of the sulfur atom linking the benzimidazole and pyridine rings.

  • This compound: Contains a sulfide (-S-) linkage.

  • Ro 18-5364: Contains a sulfoxide (-S=O-) linkage.

This seemingly minor structural change has profound implications for the molecule's activity, as the sulfoxide is a key feature for the acid-catalyzed activation required for proton pump inhibition.

Quantitative Data Summary

The inhibitory activities of this compound and Ro 18-5364 against the gastric H+/K+-ATPase are markedly different. The following table summarizes the available quantitative data for easy comparison.

ParameterThis compound (Sulfide Prodrug)Ro 18-5364 (Sulfoxide Inhibitor)Reference
Target Inactive ProdrugGastric H+/K+-ATPase
Apparent Ki No significant activity at 0.1 mM0.1 µM (at pH 6.0)
Inhibitory Activity Fails to significantly affect H+/K+-ATPase activity and proton translocation.Potent, time- and concentration-dependent inhibition.

Mechanism of Action and Signaling Pathway

The inhibitory action is exclusive to Ro 18-5364 and is dependent on the acidic environment of the gastric parietal cell's secretory canaliculi.

  • Accumulation: As a weak base, Ro 18-5364 accumulates in the acidic space of the parietal cell.

  • Acid-Catalyzed Activation: In the presence of protons (low pH), Ro 18-5364 undergoes a molecular rearrangement, converting the inactive sulfoxide into a reactive cationic sulfenamide intermediate.

  • Covalent Binding: This activated form then forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, specifically on the enzyme's alpha-subunit (approximately 100 kDa). This covalent modification locks the enzyme in an inactive conformation, preventing the exchange of H+ and K+ ions and thereby inhibiting gastric acid secretion.

This compound, lacking the sulfoxide group, cannot undergo this acid-catalyzed activation and therefore does not inhibit the proton pump.

G cluster_lumen Parietal Cell Canaliculus (Acidic) cluster_prodrug Systemic Circulation / Cytosol Ro185364 Ro 18-5364 (Sulfoxide) H_ion H+ Ro185364->H_ion Accumulation in acidic space Activated_Intermediate Activated Cationic Sulfenamide H_ion->Activated_Intermediate Acid-catalyzed rearrangement ATPase H+/K+-ATPase (Cys-SH) Activated_Intermediate->ATPase Inhibited_ATPase Inhibited H+/K+-ATPase (Cys-S-S-Drug) Ro185362 This compound (Sulfide Prodrug) Metabolism Metabolic Oxidation Ro185362->Metabolism Metabolism->Ro185364 Active Metabolite

Mechanism of Ro 18-5364 Activation and H+/K+-ATPase Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and differentiate this compound and Ro 18-5364.

Preparation of H+/K+-ATPase Enriched Gastric Vesicles

This protocol describes the isolation of membrane vesicles rich in H+/K+-ATPase from hog gastric mucosa, a common source for in vitro studies.

Materials:

  • Fresh or frozen hog stomachs

  • Homogenization Buffer: 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4

  • Gradient Buffer: 7.5% Ficoll in Homogenization Buffer

  • Resuspension Buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4

  • Dounce homogenizer, refrigerated centrifuge, ultracentrifuge

Procedure:

  • Excise the fundic region of the hog stomach and wash thoroughly with ice-cold saline.

  • Scrape the gastric mucosa from the muscle layer using a glass slide.

  • Homogenize the mucosal scrapings in 4 volumes of ice-cold Homogenization Buffer with a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude microsomal fraction.

  • Resuspend the pellet in Resuspension Buffer and layer it onto the Gradient Buffer.

  • Centrifuge at 100,000 x g for 90 minutes at 4°C.

  • The H+/K+-ATPase enriched vesicles will form a band at the interface. Carefully collect this fraction.

  • Dilute the collected fraction with Resuspension Buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

G start Start: Hog Gastric Mucosa homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (20,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Mitochondria) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (100,000 x g) supernatant1->centrifuge2 pellet2 Resuspend Crude Microsomal Pellet centrifuge2->pellet2 gradient Layer on Ficoll Gradient pellet2->gradient ultracentrifuge Ultracentrifugation (100,000 x g) gradient->ultracentrifuge collect Collect Vesicle Fraction at Interface ultracentrifuge->collect wash Wash and Pellet Vesicles (100,000 x g) collect->wash end End: Purified H+/K+-ATPase Vesicles wash->end

Workflow for the Preparation of H+/K+-ATPase Enriched Vesicles.
H+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of the compounds by measuring the reduction in ATP hydrolysis.

Materials:

  • H+/K+-ATPase enriched vesicles (from Protocol 5.1)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4 or 6.0), 2 mM MgCl₂, 10 mM KCl

  • ATP Solution: 20 mM ATP in water

  • Test Compounds: this compound and Ro 18-5364 dissolved in DMSO

  • Malachite Green Reagent for phosphate detection

  • 96-well microplate, incubator, microplate reader

Procedure:

  • Prepare serial dilutions of this compound and Ro 18-5364 in the Assay Buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the appropriate compound dilution or vehicle control.

  • Add 20 µL of H+/K+-ATPase vesicles (final concentration ~5-10 µg protein/well).

  • Pre-incubate the plate at 37°C for 30-60 minutes. This step is crucial for the acid activation of Ro 18-5364, especially when using a lower pH buffer.

  • Initiate the reaction by adding 20 µL of ATP solution (final concentration 2 mM).

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Malachite Green Reagent.

  • Read the absorbance at ~620 nm after color development.

  • Calculate the amount of phosphate released by comparing to a standard curve.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the Ki or IC₅₀ value.

Proton Translocation Assay

This assay directly measures the inhibition of proton pumping into the gastric vesicles using a pH-sensitive fluorescent dye.

Materials:

  • H+/K+-ATPase enriched vesicles

  • Assay Buffer: 150 mM KCl, 5 mM HEPES-Tris, pH 6.1

  • Acridine Orange (pH-sensitive dye)

  • Valinomycin (K+ ionophore)

  • ATP Solution

  • Fluorometer

Procedure:

  • Resuspend H+/K+-ATPase vesicles in the Assay Buffer.

  • Add the vesicle suspension (50-100 µg protein) to a cuvette containing Assay Buffer, Acridine Orange (to a final concentration of ~1-5 µM), and Valinomycin (~1 µM).

  • Place the cuvette in a fluorometer and monitor the fluorescence (Excitation ~493 nm, Emission ~530 nm).

  • Add the test compound (this compound or Ro 18-5364) or vehicle and incubate for a defined period.

  • Initiate proton transport by adding ATP (final concentration 1 mM).

  • Proton influx into the vesicles will quench the acridine orange fluorescence.

  • The rate and extent of fluorescence quenching are proportional to the proton pump activity.

  • Compare the quenching in the presence of the test compounds to the vehicle control to determine the level of inhibition.

Conclusion

The differentiation between this compound and Ro 18-5364 is a classic example of a prodrug-metabolite relationship that is critical for pharmacological activity. This compound is the inactive sulfide prodrug, while Ro 18-5364 is the active sulfoxide metabolite. This activity is conferred by the ability of the sulfoxide to undergo an acid-catalyzed rearrangement to a reactive species that covalently binds to and inhibits the gastric H+/K+-ATPase. This detailed understanding of their distinct chemical properties, mechanisms, and activities is essential for professionals engaged in the research and development of acid-suppressive therapies.

References

The Genesis of a Proton Pump Inhibitor: A Technical Guide to the Discovery and Synthesis of Ro18-5362

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and synthesis of Ro18-5362, a pivotal intermediate in the development of proton pump inhibitors (PPIs). This compound, a substituted benzimidazole sulfide, serves as the direct precursor to the pharmacologically active sulfoxide, Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase. This document details the historical context of its discovery within the broader landscape of PPI development, outlines the synthetic pathway to this compound, and presents its key physicochemical and biological properties in a structured format for scientific professionals.

Discovery and Development

The discovery of this compound is intrinsically linked to the pioneering research in the 1970s and 1980s aimed at developing a new class of anti-secretory agents targeting the final step of gastric acid production. This research led to the identification of the H+/K+-ATPase, or the "proton pump," as the key enzyme responsible for acidifying the stomach.

This compound emerged from the drug discovery programs at Hoffmann-La Roche, which were focused on optimizing the benzimidazole scaffold, a core structure for many early PPIs. The central strategy revolved around creating a prodrug that could be systemically absorbed and then converted to its active form in the acidic environment of the parietal cells. This compound, the sulfide derivative, was designed as this stable precursor. Its subsequent oxidation to the sulfoxide, Ro 18-5364, in the acidic canaliculi of the parietal cells, would lead to the active inhibitor that covalently binds to and inactivates the proton pump.

The seminal work published in the European Journal of Biochemistry in 1987 by Sigrist-Nelson et al. detailed the potent inhibitory activity of the sulfoxide Ro 18-5364 and established the role of this compound as its less active prodrug[1]. This research solidified the therapeutic potential of this chemical series and paved the way for further development of benzimidazole-based PPIs.

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the benzimidazole core followed by coupling with a substituted pyridine moiety. The general synthetic approach for this class of compounds is well-documented in the chemical literature and various patents.

The key steps in the synthesis of this compound are:

  • Formation of the Benzimidazole Thiol: This typically involves the reaction of a substituted o-phenylenediamine with carbon disulfide in the presence of a base to form the corresponding 2-mercaptobenzimidazole.

  • Coupling with the Pyridine Moiety: The 2-mercaptobenzimidazole is then reacted with a 2-chloromethylpyridine derivative in the presence of a base to form the thioether linkage, yielding the target compound, this compound.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Thiol Formation cluster_1 Step 2: Thioether Formation cluster_2 Step 3: Oxidation (to active drug) A Substituted o-phenylenediamine C 2-Mercaptobenzimidazole A->C Base B Carbon Disulfide B->C D 2-Mercaptobenzimidazole F This compound (Sulfide) D->F Base E 2-Chloromethylpyridine derivative E->F G This compound (Sulfide) H Ro 18-5364 (Sulfoxide) G->H Oxidizing Agent (e.g., m-CPBA)

A high-level overview of the this compound synthesis pathway.

Experimental Protocols

While the full experimental details from the original Hoffmann-La Roche files are proprietary, the synthesis of analogous benzimidazole thioethers is well-described in the scientific literature. The following is a generalized protocol based on established methods for this class of compounds.

Step 1: Synthesis of 2-Mercaptobenzimidazole Intermediate

A solution of the appropriate substituted o-phenylenediamine in ethanol is treated with carbon disulfide and a solution of potassium hydroxide in ethanol. The mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed with ethanol and ether, and then dried to yield the 2-mercaptobenzimidazole intermediate.

Step 2: Synthesis of this compound (Thioether Formation)

The 2-mercaptobenzimidazole intermediate is dissolved in a suitable solvent such as ethanol or dimethylformamide. A base, typically sodium hydroxide or potassium carbonate, is added to the solution. The corresponding 2-chloromethylpyridine derivative is then added, and the reaction mixture is stirred at room temperature or heated for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water, and the precipitated crude product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound and its active metabolite, Ro 18-5364.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC22H25N3O2S395.52
Ro 18-5364C22H25N3O3S411.52

Table 2: Biological Activity Data

CompoundTargetAssayKey ParameterValueReference
This compoundH+/K+-ATPaseEnzymatic Activity% Inhibition at 0.1 mMInsignificant[1]
Ro 18-5364H+/K+-ATPaseEnzymatic ActivityApparent Ki0.1 µM[1][2]

Mechanism of Action: From Prodrug to Active Inhibitor

The therapeutic strategy behind this compound lies in its conversion to the active sulfoxide, Ro 18-5364. This bioactivation process is crucial for its pharmacological effect.

Mechanism_of_Action Ro18_5362 This compound (Sulfide Prodrug) (Systemic Circulation) Parietal_Cell Parietal Cell (Acidic Canaliculi) Ro18_5362->Parietal_Cell Accumulation Ro18_5364 Ro 18-5364 (Active Sulfoxide) Parietal_Cell->Ro18_5364 Acid-catalyzed Oxidation Proton_Pump H+/K+-ATPase (Proton Pump) Ro18_5364->Proton_Pump Covalent Binding Inhibition Inhibition of Acid Secretion Proton_Pump->Inhibition

The activation pathway of this compound to its active form.

Conclusion

This compound represents a key milestone in the development of proton pump inhibitors. Its design as a stable prodrug that is efficiently converted to its active metabolite in the target acidic environment exemplifies a successful drug design strategy. The synthetic pathway, involving the coupling of a benzimidazole thiol with a substituted pyridine, has become a cornerstone in the synthesis of this important class of therapeutic agents. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug discovery and development, highlighting the crucial aspects of the discovery, synthesis, and biological activity of this compound.

References

The Pharmacological Profile of Ro18-5362: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro18-5362 is recognized primarily as a prodrug, exhibiting minimal intrinsic pharmacological activity. Its therapeutic potential is realized through its metabolic conversion to the active metabolite, Ro 18-5364. This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, with a focus on its relationship with its active sulfoxide metabolite. Quantitative data on its activity, detailed experimental methodologies, and visualizations of the relevant pathways are presented to offer a complete understanding for research and development purposes.

Introduction

This compound is a sulfide compound that, upon administration, undergoes metabolic oxidation to form Ro 18-5364, a potent inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase). This enzyme, also known as the proton pump, is the final step in the pathway of gastric acid secretion. The pharmacological activity of this compound is therefore intrinsically linked to the efficacy of its metabolite in inhibiting this key enzyme.

Pharmacological Data

The pharmacological profile of this compound is characterized by its low intrinsic activity. In contrast, its metabolite, Ro 18-5364, is a highly potent inhibitor of the H+/K+-ATPase.

Table 1: Comparative Activity of this compound and Ro 18-5364 on (H+/K+)-ATPase
CompoundTargetAssayConcentrationResult
This compound (H+/K+)-ATPaseEnzymatic Activity & Proton Translocation0.1 mMNo significant effect[1]
Ro 18-5364 (H+/K+)-ATPaseEnzymatic Activity-Apparent Ki of 0.1 µM[2]

Mechanism of Action

The mechanism of action of this compound is indirect. Following administration, it is metabolized to Ro 18-5364. Ro 18-5364, the active entity, accumulates in the acidic environment of the parietal cell canaliculi. There, it is converted to a reactive species that covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.

Signaling and Metabolic Pathway

The metabolic activation of this compound and the subsequent inhibition of the proton pump can be visualized as follows:

G cluster_metabolism Metabolic Conversion cluster_action Pharmacological Action Ro18_5362 This compound (Sulfide Prodrug) Ro18_5364 Ro 18-5364 (Sulfoxide Metabolite) Ro18_5362->Ro18_5364 Oxidation ProtonPump (H+/K+)-ATPase (Proton Pump) Ro18_5364->ProtonPump Inhibition AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Final Step

Caption: Metabolic activation of this compound and inhibition of the gastric proton pump.

Experimental Protocols

The key experimental method to characterize the activity of this compound and its metabolite is the in vitro (H+/K+)-ATPase inhibition assay.

(H+/K+)-ATPase Inhibition Assay

Objective: To determine the inhibitory potential of a compound on the activity of the gastric proton pump.

Materials:

  • Gastric vesicles enriched in (H+/K+)-ATPase (typically prepared from hog or rabbit gastric mucosa)

  • Test compounds (this compound, Ro 18-5364)

  • Assay buffer (e.g., Tris-HCl, pH adjusted as required)

  • ATP (substrate)

  • KCl and MgCl2

  • Valinomycin (a potassium ionophore to facilitate K+ transport into the vesicles)

  • Reagents for phosphate determination (e.g., ammonium molybdate, ascorbic acid)

Procedure:

  • Preparation of Gastric Vesicles: Gastric mucosal vesicles containing the (H+/K+)-ATPase are prepared and purified from fresh tissue sources.

  • Incubation: The gastric vesicles are pre-incubated with the test compound (e.g., this compound or Ro 18-5364) at various concentrations in the assay buffer. The incubation is typically performed at 37°C.

  • Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP and MgCl2. The presence of KCl and valinomycin ensures the stimulation of the enzyme's pumping activity.

  • Termination of Reaction: After a defined incubation period, the reaction is stopped, often by the addition of a reagent that denatures the enzyme and chelates Mg2+.

  • Measurement of ATPase Activity: The activity of the (H+/K+)-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample (without the compound). The concentration of the compound that causes 50% inhibition (IC50) or the inhibitory constant (Ki) can then be determined.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Vesicles Gastric Vesicle Preparation Incubation Incubation with Test Compound Vesicles->Incubation Reaction Initiate Reaction (ATP, MgCl2, KCl, Valinomycin) Incubation->Reaction Termination Terminate Reaction Reaction->Termination Measurement Measure Pi Release Termination->Measurement Data Calculate % Inhibition Determine IC50/Ki Measurement->Data

Caption: Workflow for the in vitro (H+/K+)-ATPase inhibition assay.

Conclusion

The pharmacological profile of this compound is that of an inactive prodrug that requires metabolic conversion to the active sulfoxide, Ro 18-5364. While this compound itself shows no significant inhibitory activity on the gastric (H+/K+)-ATPase, its metabolite is a potent inhibitor. This targeted activation in the acidic environment of the stomach parietal cells makes it an effective agent for the reduction of gastric acid secretion. Understanding this prodrug-metabolite relationship is crucial for the development and evaluation of this class of compounds.

References

Ro18-5362: A Technical Whitepaper on a Novel Proton Pump Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Ro18-5362, a sulfide-based prodrug developed as a precursor to a potent proton pump inhibitor (PPI). This compound itself exhibits minimal inhibitory activity against the gastric H+/K+-ATPase. However, upon acid-catalyzed conversion to its active sulfoxide form, Ro18-5364, it becomes a powerful inhibitor of gastric acid secretion. This guide details the mechanism of action, chemical properties, and relevant experimental protocols for the study of this class of compounds. Due to the limited availability of public data on the pharmacokinetics and in vivo efficacy of this compound, this paper will focus on the well-characterized active metabolite, Ro18-5364, and provide generalized experimental frameworks adapted from established proton pump inhibitor research methodologies.

Introduction

Proton pump inhibitors (PPIs) are a cornerstone in the treatment of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD)[1]. These drugs function by irreversibly blocking the H+/K+-ATPase, the final step in the pathway of gastric acid secretion by parietal cells[2][3]. Most clinically approved PPIs are benzimidazole derivatives that are administered as inactive prodrugs. This prodrug strategy is essential, as it requires the highly acidic environment of the parietal cell canaliculus for conversion into the active, sulfenamide form. This targeted activation ensures localized drug action and minimizes systemic side effects.

This compound is a developmental prodrug that follows this established principle. As a sulfide compound, it is relatively inert. However, in the presence of acid, it is converted to its active sulfoxide metabolite, Ro18-5364, which potently inhibits the proton pump. This document will explore the chemical and biological characteristics of this compound and its active form, Ro18-5364.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its active metabolite is fundamental to its development and formulation.

PropertyThis compound (Prodrug)Ro18-5364 (Active Metabolite)
Chemical Formula C22H25N3O2SC22H25N3O3S
Molecular Weight 395.52 g/mol 411.52 g/mol
Chemical Nature SulfideSulfoxide
Appearance SolidNot specified
Purity ≥98%Not specified
Solubility Soluble in DMSONot specified

Mechanism of Action

The therapeutic effect of this compound is entirely dependent on its conversion to the active form, Ro18-5364.

Acid-Catalyzed Activation

This compound, the sulfide prodrug, is absorbed systemically and distributes to the parietal cells of the stomach. Within the acidic secretory canaliculi of these cells, this compound undergoes an acid-catalyzed oxidation to form the sulfoxide, Ro18-5364. This conversion is the rate-limiting step for its pharmacological activity.

G cluster_systemic Systemic Circulation cluster_parietal Parietal Cell Canaliculus (Acidic) cluster_pump H+/K+-ATPase Ro18_5362_prodrug This compound (Sulfide Prodrug) Ro18_5362_acid This compound Ro18_5362_prodrug->Ro18_5362_acid Distribution Ro18_5364_active Ro18-5364 (Sulfoxide) Active Form Ro18_5362_acid->Ro18_5364_active Acid-catalyzed Oxidation Proton_Pump Proton Pump (H+/K+-ATPase) Ro18_5364_active->Proton_Pump Covalent Binding to Cysteine Residues Inhibited_Pump Inhibited Pump Proton_Pump->Inhibited_Pump Inhibition of Acid Secretion

Activation and Inhibition Pathway of this compound.

Inhibition of H+/K+-ATPase

The activated form, Ro18-5364, is a potent inhibitor of the gastric H+/K+-ATPase. It forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the proton pump, leading to its irreversible inactivation. This inhibition is both concentration- and time-dependent, with increased efficacy at lower pH values.

Quantitative Efficacy Data

ParameterValueConditions
Apparent Ki (Ro18-5364) 0.1 µMpH 6
(H+/K+)-ATPase Inhibition (this compound) Not significantEven at 0.1 mM

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its active metabolite. These protocols are based on established methods for studying proton pump inhibitors.

In Vitro H+/K+-ATPase Activity Assay

This assay measures the ability of a compound to inhibit the activity of the H+/K+-ATPase enzyme, typically isolated from gastric tissue.

Objective: To determine the IC50 value of Ro18-5364 for the H+/K+-ATPase.

Materials:

  • H+/K+-ATPase enriched microsomes (isolated from rabbit or porcine gastric mucosa)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2)

  • ATP solution (2 mM)

  • KCl solution (10 mM)

  • Ro18-5364 (dissolved in DMSO)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of Ro18-5364 in the assay buffer.

  • In a 96-well plate, add the H+/K+-ATPase enriched microsomes.

  • Add the different concentrations of Ro18-5364 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for acid activation and binding.

  • Initiate the enzymatic reaction by adding a mixture of ATP and KCl.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric assay.

  • Read the absorbance at approximately 620-660 nm.

  • Calculate the percentage of inhibition for each concentration of Ro18-5364 and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis prep1 Prepare serial dilutions of Ro18-5364 inc1 Add Ro18-5364 dilutions to wells prep1->inc1 prep2 Add H+/K+-ATPase microsomes to 96-well plate prep2->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate reaction with ATP and KCl inc2->inc3 inc4 Incubate at 37°C inc3->inc4 ana1 Stop reaction and add malachite green reagent inc4->ana1 ana2 Measure absorbance (620-660 nm) ana1->ana2 ana3 Calculate % inhibition and IC50 ana2->ana3

Workflow for In Vitro H+/K+-ATPase Activity Assay.

In Vivo Gastric Acid Secretion Model (Shay Rat Model)

This in vivo model is used to assess the antisecretory effect of a compound in a living organism.

Objective: To evaluate the in vivo efficacy of this compound in reducing gastric acid secretion.

Materials:

  • Male Wistar rats (e.g., 180-200 g)

  • This compound (formulated for oral or intraperitoneal administration)

  • Anesthetic (e.g., ether or isoflurane)

  • Surgical instruments

  • Saline solution

  • pH meter or autotitrator

Procedure:

  • Fast the rats for a period of 24-48 hours, with free access to water.

  • Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle.

  • After a set period (e.g., 1-2 hours) to allow for drug absorption and activation, anesthetize the rats.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus of the stomach to allow for the accumulation of gastric juice.

  • Close the abdominal incision and allow the rats to recover from anesthesia for a defined period (e.g., 4-5 hours).

  • Euthanize the rats and carefully collect the accumulated gastric juice from the stomach.

  • Measure the volume of the gastric juice.

  • Determine the acid concentration of the gastric juice by titration with a standardized NaOH solution to a pH of 7.0.

  • Calculate the total acid output and compare the results between the treated and control groups to determine the percentage of inhibition.

Conclusion

This compound represents a classic example of a prodrug strategy in the development of proton pump inhibitors. Its efficacy is intrinsically linked to its conversion to the active sulfoxide, Ro18-5364, in the acidic milieu of the gastric parietal cells. While the publicly available data on the in vivo pharmacokinetics and dose-response of this compound is limited, the potent inhibitory activity of its active metabolite against the H+/K+-ATPase is well-established. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. Future research should aim to delineate the complete pharmacokinetic and pharmacodynamic profile of this compound to fully assess its therapeutic potential.

References

An In-depth Technical Guide to the Inactive Sulfide Form of (H⁺ + K⁺)-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proton pump inhibitors (PPIs) are a class of drugs that potently suppress gastric acid secretion by targeting the H⁺,K⁺-ATPase, the proton pump of the gastric parietal cell. While the clinically administered form is a sulfoxide prodrug, the corresponding sulfide is a crucial chemical entity in the lifecycle of these pharmaceuticals. This technical guide provides a comprehensive overview of the inactive sulfide form of (H⁺ + K⁺)-ATPase inhibitors, detailing its role as a synthetic precursor and a metabolite, its limited biological activity in the context of proton pump inhibition, and the experimental methodologies used in its study.

The Role of the Sulfide Form

The sulfide derivatives of benzimidazole-based proton pump inhibitors are central to both the synthesis and metabolism of these drugs.

1. Synthetic Intermediate: The most common synthetic routes to PPIs such as omeprazole, lansoprazole, pantoprazole, and rabeprazole involve the synthesis of the corresponding sulfide intermediate. This sulfide is then oxidized to the pharmacologically active sulfoxide prodrug. The sulfide itself is a stable compound that serves as the immediate precursor to the final drug substance.[1]

2. Metabolite: In vivo, the administered sulfoxide prodrugs can be metabolized back to their sulfide forms. This reduction is a known metabolic pathway.[2] For instance, omeprazole is metabolized in the human liver by cytochrome P450 enzymes, with one of the metabolites being omeprazole sulfide.[2]

Biological Inactivity on the H⁺,K⁺-ATPase

A critical aspect of the sulfide form is its lack of significant inhibitory activity on the H⁺,K⁺-ATPase. The sulfoxide form is a prodrug that requires activation in the acidic environment of the parietal cell canaliculi to a reactive sulfenamide intermediate. This activated species then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition.

The sulfide form, lacking the sulfoxide moiety, cannot undergo this acid-catalyzed rearrangement and therefore does not form the reactive intermediate necessary for inhibiting the H⁺,K⁺-ATPase. Studies have shown that omeprazole sulfide is virtually inactive in inhibiting the proton pump.[3]

While largely inactive against the proton pump, some sulfide metabolites have been investigated for other biological activities. For example, 5-hydroxy lansoprazole sulfide has been studied for its potential anticancer effects through the inhibition of fatty acid synthase (FASN).

Quantitative Data on Inhibitory Activity

As discussed, the sulfide forms of PPIs are generally considered inactive as direct inhibitors of the H⁺,K⁺-ATPase. The available literature focuses on the potent inhibitory activity of the activated sulfoxide forms. While precise IC₅₀ values for the sulfide forms are not widely reported due to their inactivity, the data for the parent sulfoxide compounds are well-documented. For context and comparison, a summary of the inhibitory concentrations (IC₅₀) for the sulfoxide forms is provided below.

CompoundExperimental SystemIC₅₀ Value (µM)
OmeprazoleIsolated human gastric glands~0.05
OmeprazoleIsolated gastric membrane vesicles4
PantoprazoleHog gastric membrane vesicles (acidifying conditions)6.8
LansoprazoleSwelling-dependent chloride channels (as a proxy)Not directly on H+,K+-ATPase
RabeprazoleIsolated rabbit gastric vesicles~3 times more potent than omeprazole

Note: The lack of reported IC₅₀ values for the sulfide forms in H⁺,K⁺-ATPase inhibition assays is indicative of their inactivity.

Experimental Protocols

Synthesis and Purification of Sulfide Intermediates

The synthesis of the sulfide intermediate is a key step in the production of proton pump inhibitors. Below are generalized protocols for the synthesis of omeprazole and lansoprazole sulfides.

1. Synthesis of Omeprazole Sulfide (Pyrmetazole)

This synthesis typically involves the nucleophilic substitution reaction between 5-methoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

  • Materials: 5-methoxy-2-mercaptobenzimidazole, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, sodium hydroxide, methanol, water.

  • Procedure:

    • Dissolve 5-methoxy-2-mercaptobenzimidazole in a solution of sodium hydroxide in methanol and water.

    • Add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride to the reaction mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • The product, omeprazole sulfide, will precipitate out of the solution.

    • Filter the solid, wash with water and a suitable organic solvent (e.g., cold methanol or ethanol), and dry under vacuum.

  • Purification: The crude omeprazole sulfide can be purified by recrystallization from a suitable solvent system, such as chloroform-hexane or ethyl acetate-hexane.

2. Synthesis of Lansoprazole Sulfide

The synthesis of lansoprazole sulfide follows a similar principle, reacting 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

  • Materials: 2-mercaptobenzimidazole, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, sodium hydroxide, water, acetone.

  • Procedure:

    • Prepare a solution of 2-mercaptobenzimidazole and sodium hydroxide in water.

    • Add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in acetone to the reaction mixture.

    • Stir the reaction at room temperature for approximately one hour.

    • The resulting solid is filtered, washed with a mixture of water and acetone, and then dried.

  • Purification: Purification can be achieved by recrystallization from a solvent such as ethyl acetate.

In Vitro H⁺,K⁺-ATPase Inhibition Assay

To confirm the inactivity of the sulfide forms, their effect on H⁺,K⁺-ATPase activity can be measured using an in vitro assay with isolated gastric vesicles.

1. Preparation of H⁺,K⁺-ATPase-Enriched Gastric Vesicles

  • Source: Hog or rabbit gastric mucosa.

  • Procedure:

    • Homogenize the gastric mucosal scrapings in a buffered sucrose solution.

    • Perform differential centrifugation to obtain a microsomal fraction.

    • Further purify the vesicles containing the H⁺,K⁺-ATPase by density gradient centrifugation (e.g., using a Ficoll or sucrose gradient).

    • The enriched vesicles are collected, washed, and stored at -80°C.

2. ATPase Activity Assay

The activity of the H⁺,K⁺-ATPase is determined by measuring the rate of ATP hydrolysis, which is coupled to proton transport. This is typically done by quantifying the amount of inorganic phosphate (Pi) released.

  • Materials: H⁺,K⁺-ATPase-enriched vesicles, assay buffer (e.g., Tris-HCl with MgCl₂), ATP, potassium chloride (KCl) to stimulate the enzyme, test compounds (sulfide forms of PPIs), and a positive control (e.g., omeprazole).

  • Procedure:

    • Pre-incubate the gastric vesicles with various concentrations of the sulfide compound (and the sulfoxide control) in the assay buffer. For the sulfoxide control, pre-incubation at an acidic pH (e.g., 6.1) is necessary for its activation.

    • Initiate the reaction by adding ATP and KCl.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

    • Measure the amount of released inorganic phosphate using a colorimetric method, such as the malachite green assay.

    • The inhibitory activity is calculated by comparing the phosphate release in the presence of the test compound to the control (vehicle-treated) samples.

Cell-Based Assay for Proton Pump Inhibition

Cell-based assays can provide a more physiologically relevant system to assess the activity of compounds on proton secretion.

  • Cell Line: A common model involves primary cultures of gastric parietal cells or cell lines that can be stimulated to secrete acid (e.g., by histamine or db-cAMP).

  • Principle: Acid secretion can be indirectly measured by the accumulation of a weak base labeled with a radioisotope, such as ¹⁴C-aminopyrine. The accumulation of aminopyrine is proportional to the volume of the acidic space.

  • Procedure:

    • Culture the parietal cells or relevant cell line.

    • Pre-incubate the cells with the sulfide compound or a positive control (e.g., omeprazole).

    • Stimulate acid secretion using an agonist like histamine or db-cAMP.

    • Add ¹⁴C-aminopyrine to the culture medium and incubate.

    • After incubation, wash the cells to remove extracellular aminopyrine.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • A reduction in ¹⁴C-aminopyrine accumulation in the presence of the test compound indicates inhibition of acid secretion.

Visualizations

Signaling and Experimental Workflows

Activation_Pathway cluster_synthesis Synthesis cluster_activation Pharmacological Activation cluster_metabolism Metabolism Sulfide Sulfide Sulfoxide (Prodrug) Sulfoxide (Prodrug) Sulfide->Sulfoxide (Prodrug) Oxidation Sulfenamide (Active) Sulfenamide (Active) Sulfoxide (Prodrug)->Sulfenamide (Active) Acidic Environment (Parietal Cell) Sulfide_metabolite Sulfide (Inactive Metabolite) Sulfoxide (Prodrug)->Sulfide_metabolite Reduction (in vivo) H_K_ATPase H+,K+-ATPase Sulfenamide (Active)->H_K_ATPase Covalent Binding Inhibition Inhibition H_K_ATPase->Inhibition H_K_ATPase_Assay Gastric_Vesicles Isolate H+,K+-ATPase -enriched vesicles Pre_incubation Pre-incubate vesicles with Sulfide compound or Control Gastric_Vesicles->Pre_incubation Reaction_Start Initiate reaction with ATP and KCl Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction with acid Incubation->Reaction_Stop Pi_Measurement Measure inorganic phosphate (Pi) (e.g., Malachite Green) Reaction_Stop->Pi_Measurement Analysis Calculate % Inhibition Pi_Measurement->Analysis

References

A Technical Deep Dive into Substituted Benzimidazoles: From Synthesis to Cellular Signaling, Featuring Ro18-5362

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Substituted benzimidazoles have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (proton pump inhibitors), anthelmintics, and anticancer therapies.[2][3] This technical guide provides a comprehensive literature review of substituted benzimidazoles, with a special focus on the proton pump inhibitor prodrug, Ro18-5362. We will delve into their synthesis, quantitative biological data, detailed experimental protocols, and the cellular signaling pathways they modulate.

Featured Compound: this compound and its Active Metabolite Ro 18-5364

This compound is the sulfide prodrug form of Ro 18-5364, a potent inhibitor of the gastric H+/K+ ATPase, also known as the proton pump.[4] While this compound itself is less active, its in vivo oxidation to the sulfoxide form, Ro 18-5364, is crucial for its therapeutic effect.[5]

Synthesis

The synthesis of this compound (the sulfide) is a precursor to obtaining the active Ro 18-5364 (the sulfoxide). The general synthesis of such substituted benzimidazoles involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative. The subsequent oxidation of the resulting sulfide (this compound) yields the active sulfoxide (Ro 18-5364). An enantioselective oxidation process has been described for the synthesis of the single enantiomers of Ro 18-5364.

Mechanism of Action

This compound, once converted to its active form Ro 18-5364, acts as a proton pump inhibitor (PPI). In the acidic environment of the stomach's parietal cells, Ro 18-5364 undergoes an acid-catalyzed conversion to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase. This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.

Quantitative Data for Substituted Benzimidazoles

The biological activity of substituted benzimidazoles is quantified using various metrics, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being the most common. These values provide a measure of the drug's potency against a specific biological target.

Compound/DerivativeTarget/AssayIC50 / KiCell Line/Conditions
Ro 18-5364 Gastric (H+ + K+)-ATPaseKi: 0.1 µMpH 6
This compound Gastric (H+ + K+)-ATPaseInactive at 0.1 mM
Omeprazole (H+ + K+)-ATPase-Requires acid activation
Tenatoprazole (H+ + K+)-ATPase-Acid-activated covalent inhibitor
Dovitinib Receptor Tyrosine Kinases (RTKs)-Anticancer agent
Bendamustine DNA Alkylating Agent-Anticancer agent
Various 2-aryl benzimidazoles Multi-target RTKs-HepG-2 cells
Benzimidazole-triazole hybrids Various cancer cell lines0.05–62.14 μMA549, HeLa, CFPAC-1, SW620
Benzimidazole-oxadiazole derivative 4r PANC-1 cancer cells5.5 µM
Benzimidazole-oxadiazole derivative 4r A549 cancer cells0.3 µM
Benzimidazole-oxadiazole derivative 4r MCF-7 cancer cells0.5 µM

Experimental Protocols

Synthesis of 2-Substituted Benzimidazoles (General Protocol)

This protocol is a generalized procedure based on the Phillips-Ladenburg benzimidazole synthesis.

Materials:

  • o-phenylenediamine derivative

  • Carboxylic acid or aldehyde derivative

  • Acid catalyst (e.g., 4N Hydrochloric acid)

  • Solvent (e.g., ethanol)

  • Sodium carbonate solution (10%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine derivative and the carboxylic acid/aldehyde.

  • Acid Addition: Add the acid catalyst to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with sodium carbonate solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified compound using techniques such as NMR, mass spectrometry, and melting point determination.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the gastric proton pump.

Materials:

  • H+/K+-ATPase enriched microsomes (isolated from rabbit or hog stomach)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP solution

  • KCl solution

  • Test compound (e.g., Ro 18-5364) and vehicle control (e.g., DMSO)

  • Malachite Green Reagent for phosphate detection

  • Phosphate Standard Solution

  • 96-well microplate and plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the assay buffer, the test compound dilution (or control), and the H+/K+-ATPase enriched microsomes. Pre-incubate at 37°C for 30 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed mixture of ATP and KCl solutions. Incubate at 37°C for 30 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

  • Quantification: Prepare a standard curve using the Phosphate Standard Solution to determine the amount of inorganic phosphate released, which is inversely proportional to the enzyme inhibition.

Signaling Pathways and Logical Relationships

The diverse biological activities of substituted benzimidazoles stem from their ability to modulate a variety of cellular signaling pathways.

Proton Pump Inhibition by this compound/Ro 18-5364

The mechanism of action of this compound is a classic example of prodrug activation and targeted enzyme inhibition.

PPI_Mechanism cluster_blood Systemic Circulation cluster_parietal Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Ro185362 This compound (Sulfide Prodrug) Ro185364 Ro 18-5364 (Sulfoxide) Ro185362->Ro185364 Oxidation (Metabolism) Ro185364_active Ro 18-5364 (Active Sulfoxide) Sulfenamide Reactive Sulfenamide Ro185364_active->Sulfenamide Acid-catalyzed conversion HK_ATPase_inactive H+/K+ ATPase (Inactive) Sulfenamide->HK_ATPase_inactive Covalent Bonding (Inhibition) Ro185364->Ro185364_active Accumulation HK_ATPase_active H+/K+ ATPase (Active) Lumen Gastric Lumen HK_ATPase_active->Lumen H+ secretion H_ion H+ K_ion K+ Lumen->HK_ATPase_active K+ uptake

Caption: Mechanism of proton pump inhibition by the prodrug this compound.

Anticancer Mechanisms of Substituted Benzimidazoles

Many substituted benzimidazoles exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Anticancer_Benzimidazoles cluster_drugs Benzimidazole Derivatives cluster_pathways Cellular Targets & Pathways Dovitinib Dovitinib RTKs Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) Dovitinib->RTKs Inhibits Bendamustine Bendamustine DNA DNA Bendamustine->DNA Alkylates Other_BZD Other 2-Substituted Benzimidazoles Other_BZD->RTKs Inhibits Proliferation Cell Proliferation RTKs->Proliferation Promotes Angiogenesis Angiogenesis RTKs->Angiogenesis Promotes DNA->Proliferation Required for Apoptosis Apoptosis

Caption: Anticancer mechanisms of various substituted benzimidazoles.

Conclusion

Substituted benzimidazoles are a versatile class of compounds with a rich history in drug discovery and a promising future. The example of this compound highlights the potential of prodrug strategies to target specific cellular compartments and achieve therapeutic efficacy. The continued exploration of this chemical scaffold, aided by a deeper understanding of the cellular pathways they modulate, will undoubtedly lead to the development of novel and improved therapies for a wide range of diseases. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

An In-depth Technical Guide to the Research Applications of CAS 101387-97-7 (Ro18-5362)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 101387-97-7, known as Ro18-5362, is a substituted benzimidazole derivative. Structurally, it is the sulfide form of a potent anti-secretory agent. In the realm of gastric acid-related research, this compound serves as a prodrug, a precursor that is metabolized in vivo to its active sulfoxide form, Ro 18-5364. This technical guide will delve into the research applications of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its scientific evaluation. While this compound itself displays minimal direct biological activity, its significance lies in its conversion to the highly active proton pump inhibitor, Ro 18-5364.

Mechanism of Action: Inhibition of the Gastric (H⁺/K⁺)-ATPase

The primary target of the active metabolite of this compound, Ro 18-5364, is the gastric hydrogen-potassium ATPase (H⁺/K⁺)-ATPase. This enzyme, often referred to as the proton pump, is located in the secretory membranes of parietal cells in the stomach lining and is the final step in the secretion of gastric acid.

Proton pump inhibitors (PPIs) like Ro 18-5364 are weak bases that selectively accumulate in the acidic environment of the parietal cell canaliculi. Here, the acidic conditions catalyze a molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, forming a stable disulfide bond. This irreversible inhibition of the proton pump effectively blocks the transport of H⁺ ions into the gastric lumen, leading to a profound and long-lasting reduction in gastric acid secretion.

Research has shown that this compound, the sulfide form, does not significantly inhibit the (H⁺/K⁺)-ATPase activity, even at high concentrations. Its utility is realized upon its conversion to the sulfoxide, Ro 18-5364.

Quantitative Data

The inhibitory potency of this compound's active metabolite, Ro 18-5364, has been quantified in several key studies. The following tables summarize the available quantitative data.

CompoundParameterValueConditionsSource
Ro 18-5364 Apparent Kᵢ0.1 µMInhibition of gastric mucosal (H⁺/K⁺)-ATPase at pH 6.0[1][2]
This compound (H⁺/K⁺)-ATPase InhibitionNo significant effectUp to 0.1 mM[1]
CompoundParameterValueExperimental SystemSource
Ro 18-5364 IC₅₀0.034 µMInhibition of [¹⁴C]aminopyrine accumulation in isolated rabbit gastric glands[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound and its active form, Ro 18-5364.

Preparation of Gastric Microsomes for (H⁺/K⁺)-ATPase Activity Assay

This protocol outlines the general steps for isolating gastric microsomes enriched with the H⁺/K⁺-ATPase.

  • Tissue Source: Hog or rabbit gastric mucosa.

  • Homogenization:

    • Excise the gastric mucosa and wash with cold saline.

    • Scrape the mucosal layer and homogenize in a buffer solution (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

    • Centrifuge the second supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.

  • Purification (Optional):

    • Resuspend the microsomal pellet in a suitable buffer.

    • Layer the suspension onto a sucrose density gradient and centrifuge at high speed.

    • Collect the fraction enriched in (H⁺/K⁺)-ATPase, typically at the interface between two sucrose concentrations.

  • Storage:

    • Resuspend the final microsomal pellet in a storage buffer containing a cryoprotectant (e.g., glycerol).

    • Store at -80°C until use.

In Vitro (H⁺/K⁺)-ATPase Activity Assay

This assay measures the enzymatic activity of the proton pump by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • Reaction Mixture:

    • Buffer: Tris-HCl buffer (e.g., 40 mM, pH 7.4).

    • Cofactors: MgCl₂ (e.g., 2 mM).

    • Substrate: ATP (e.g., 2 mM).

    • Activator: KCl (e.g., 10 mM) to stimulate K⁺-dependent ATPase activity.

    • Enzyme: Gastric microsomes (a few micrograms of protein per well).

    • Inhibitor: Ro 18-5364 at various concentrations (dissolved in DMSO).

  • Procedure:

    • Pre-incubate the gastric microsomes with the inhibitor (Ro 18-5364) or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C in the reaction buffer without ATP and KCl. For acid-activated inhibitors, this pre-incubation is often performed at a lower pH (e.g., pH 6.0).

    • Initiate the reaction by adding ATP and KCl.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a solution that also serves as a colorimetric reagent for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).

    • Measure the absorbance at a specific wavelength (e.g., ~660 nm) to quantify the amount of inorganic phosphate released.

    • Calculate the percent inhibition of ATPase activity at each inhibitor concentration and determine the IC₅₀ or Kᵢ value.

[¹⁴C]Aminopyrine Uptake Assay in Isolated Gastric Glands

This cell-based assay indirectly measures acid secretion by quantifying the accumulation of the weak base [¹⁴C]aminopyrine in the acidic compartments of stimulated gastric glands.

  • Isolation of Gastric Glands:

    • Digest minced gastric mucosa with collagenase to isolate intact gastric glands.

    • Wash the glands by gentle centrifugation to remove the enzyme and cellular debris.

  • Assay Procedure:

    • Incubate the isolated gastric glands in a suitable buffer (e.g., a HEPES-buffered salt solution) containing a stimulant of acid secretion (e.g., histamine or dibutyryl-cAMP).

    • Add [¹⁴C]aminopyrine and the inhibitor (Ro 18-5364) at various concentrations.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Separate the glands from the incubation medium by centrifugation through a dense medium (e.g., silicone oil).

    • Lyse the gland pellet and measure the radioactivity using liquid scintillation counting.

    • Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) and determine the inhibitory effect of the compound.

Visualizations

Signaling Pathway and Mechanism of Action

PPI_Mechanism cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytoplasm (pH ~7.4) cluster_canaliculus Secretory Canaliculus (pH < 2) Ro185362 This compound (Prodrug) Ro185364_inactive Ro 18-5364 (Inactive) Ro185362->Ro185364_inactive Metabolism (Oxidation) Ro185364_active Reactive Sulfenamide (Active) Ro185364_inactive->Ro185364_active Acid-catalyzed Activation ProtonPump (H⁺/K⁺)-ATPase (Proton Pump) Ro185364_active->ProtonPump Covalent Binding (Disulfide Bond) AcidSecretion_inhibited Inhibition of Acid Secretion ProtonPump->AcidSecretion_inhibited Inhibition

Caption: Conversion of this compound to its active form and inhibition of the proton pump.

Experimental Workflow: (H⁺/K⁺)-ATPase Activity Assay

ATPase_Assay_Workflow start Start prep_microsomes Prepare Gastric Microsomes start->prep_microsomes pre_incubation Pre-incubate Microsomes with Ro 18-5364 prep_microsomes->pre_incubation add_reagents Add ATP and KCl to start reaction pre_incubation->add_reagents incubation Incubate at 37°C add_reagents->incubation stop_reaction Stop Reaction & Add Colorimetric Reagent incubation->stop_reaction measure_absorbance Measure Absorbance (Phosphate Quantification) stop_reaction->measure_absorbance analyze_data Calculate % Inhibition and IC₅₀/Kᵢ measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the inhibitory activity of Ro 18-5364 on (H⁺/K⁺)-ATPase.

Logical Relationship: Prodrug to Active Inhibitor

Prodrug_Activation_Logic Ro185362 This compound (Sulfide) Metabolism In vivo Oxidation Ro185362->Metabolism Ro185364 Ro 18-5364 (Sulfoxide) Metabolism->Ro185364 ATPase_inhibition (H⁺/K⁺)-ATPase Inhibition Ro185364->ATPase_inhibition

Caption: The logical progression from the inactive prodrug this compound to its active form.

References

Investigational Drug Ro18-5362: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the investigational drug Ro18-5362, a prodrug of the potent gastric H+/K+-ATPase inhibitor, Ro 18-5364. It delves into the mechanism of action, summarizing the available quantitative data on its biological activity. Detailed experimental methodologies for key assays are provided, and the metabolic activation pathway is elucidated. This guide is intended to serve as a core resource for researchers and professionals in the field of drug development.

Introduction

This compound is a substituted benzimidazole that acts as a prodrug, undergoing metabolic conversion to its active form, Ro 18-5364. The active compound, a sulfoxide, is a potent and rapid inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. In contrast, this compound, a sulfide, is significantly less active. This prodrug strategy allows for targeted activation in the body.

Mechanism of Action and Activation

The therapeutic effect of this compound is entirely dependent on its conversion to Ro 18-5364. This active metabolite inhibits the proton pump, leading to a reduction in gastric acid secretion.

Prodrug Activation Pathway

This compound, a sulfide, is metabolically oxidized to the active sulfoxide, Ro 18-5364. This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific isozymes responsible for the metabolism of this compound have not been definitively identified in the available literature, it is known that both CYP2C19 and CYP3A4 are involved in the metabolism of other benzimidazole proton pump inhibitors.

dot

G Ro18_5362 This compound (Sulfide Prodrug) CYP450 Cytochrome P450 Enzymes (e.g., CYP2C19, CYP3A4) Ro18_5362->CYP450 Oxidation Ro18_5364 Ro 18-5364 (Active Sulfoxide) CYP450->Ro18_5364

Prodrug activation of this compound to Ro 18-5364.
Inhibition of H+/K+-ATPase

The active form, Ro 18-5364, is a member of the proton pump inhibitor (PPI) class of drugs. These compounds are weak bases that accumulate in the acidic environment of the parietal cell secretory canaliculi. In this acidic milieu, Ro 18-5364 undergoes a proton-catalyzed conversion into a reactive sulfenamide intermediate. This sulfenamide then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme's activity. The inhibition is more potent at a lower pH.

dot

G Ro18_5364 Ro 18-5364 (Sulfoxide) Acidic_Env Acidic Environment (Parietal Cell) Ro18_5364->Acidic_Env Accumulation Sulfenamide Sulfenamide Intermediate Acidic_Env->Sulfenamide Proton-Catalyzed Conversion ATPase H+/K+-ATPase (Cysteine Residues) Sulfenamide->ATPase Covalent Bonding Inhibition Inhibition of Acid Secretion ATPase->Inhibition

Mechanism of H+/K+-ATPase inhibition by Ro 18-5364.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, Ro 18-5364.

CompoundTargetAssayParameterValueReference
This compound H+/K+-ATPaseEnzymatic ActivityInhibitionNo significant effect at 0.1 mM[1]
Ro 18-5364 H+/K+-ATPaseEnzymatic ActivityApparent Ki0.1 µM (at pH 6)[1][2]
Ro 18-5364 Acid Secretion[14C]-Aminopyrine AccumulationIC500.034 µM

Table 1: In Vitro Biological Activity of this compound and Ro 18-5364.

CompoundParameterValue
This compound Molecular FormulaC22H25N3O2S
Molecular Weight395.52 g/mol

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Gastric H+/K+-ATPase Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory activity of compounds against the gastric H+/K+-ATPase.

dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Vesicles Isolate Gastric Microsomal Vesicles Protein Determine Protein Concentration Vesicles->Protein Preincubation Pre-incubate Vesicles with Inhibitor Protein->Preincubation Initiation Initiate Reaction with ATP Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Pi_Measurement Measure Inorganic Phosphate (Pi) Release Termination->Pi_Measurement Calculation Calculate % Inhibition Pi_Measurement->Calculation

Workflow for H+/K+-ATPase Inhibition Assay.

Materials:

  • Gastric microsomal vesicles enriched with H+/K+-ATPase

  • Assay Buffer (e.g., Tris-HCl, pH adjusted as required)

  • ATP (Adenosine triphosphate)

  • MgCl2

  • KCl

  • Valinomycin (a K+ ionophore)

  • Test compound (this compound or Ro 18-5364)

  • Reagents for inorganic phosphate (Pi) determination (e.g., malachite green-based reagent)

Procedure:

  • Preparation of Gastric Vesicles: Gastric microsomal vesicles are prepared from homogenized gastric mucosa of a suitable animal model (e.g., hog, rabbit) by differential centrifugation and sucrose density gradient centrifugation.

  • Protein Concentration Determination: The protein concentration of the vesicle preparation is determined using a standard method such as the Bradford or Lowry assay.

  • Assay Reaction:

    • In a reaction tube, add the assay buffer, MgCl2, KCl, and valinomycin.

    • Add the test compound at various concentrations. A vehicle control (without the test compound) is also prepared.

    • Pre-incubate the mixture at 37°C for a specified time.

    • Initiate the reaction by adding a known concentration of ATP.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Measurement of Phosphate Release: Centrifuge the terminated reaction mixture to pellet the protein. The amount of inorganic phosphate released in the supernatant is quantified colorimetrically.

  • Data Analysis: The percentage inhibition of H+/K+-ATPase activity is calculated by comparing the amount of phosphate released in the presence of the test compound to that of the vehicle control. The IC50 value is then determined from the dose-response curve.

Proton Translocation Assay ([14C]-Aminopyrine Accumulation)

This assay measures the accumulation of the weak base [14C]-aminopyrine in isolated gastric glands as an index of acid secretion.

Materials:

  • Isolated rabbit gastric glands

  • HEPES-Ringer buffer

  • [14C]-Aminopyrine

  • Histamine (or other secretagogue)

  • Test compound (Ro 18-5364)

  • Scintillation fluid and counter

Procedure:

  • Isolation of Gastric Glands: Gastric glands are isolated from rabbit gastric mucosa by collagenase digestion.

  • Incubation:

    • Aliquots of the gastric gland suspension are pre-incubated with the test compound at various concentrations or vehicle control in HEPES-Ringer buffer.

    • [14C]-Aminopyrine is added to all samples.

    • Acid secretion is stimulated by adding a secretagogue like histamine.

    • The glands are incubated at 37°C with gentle shaking.

  • Separation and Lysis: After incubation, the glands are separated from the incubation medium by centrifugation. The supernatant is discarded, and the glands are lysed.

  • Scintillation Counting: The radioactivity in the lysed glands is measured using a liquid scintillation counter.

  • Data Analysis: The accumulation of [14C]-aminopyrine is calculated as the ratio of the radioactivity in the glands to that in the medium. The percentage inhibition of acid secretion is determined by comparing the aminopyrine accumulation in the presence of the test compound to the stimulated control. The IC50 value is calculated from the dose-response curve.

Synthesis

While a specific synthesis protocol for this compound is not publicly available, the general synthesis of related 2-((pyridin-2-ylmethyl)thio)benzimidazole derivatives involves a two-step process.

  • Formation of 2-Mercaptobenzimidazole: This intermediate is typically synthesized by the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.

  • Thioether Formation: The 2-mercaptobenzimidazole is then reacted with a 2-(chloromethyl)pyridine derivative to form the final thioether product.

Conclusion

This compound is a prodrug that is metabolically converted to the potent proton pump inhibitor Ro 18-5364. The active compound effectively and irreversibly inhibits the gastric H+/K+-ATPase, leading to a reduction in acid secretion. The information presented in this technical guide provides a foundational understanding of the background, mechanism of action, and key experimental methodologies associated with this investigational drug, serving as a valuable resource for further research and development in the field of acid-related disorders. Further studies are warranted to fully elucidate the specific metabolic pathways and pharmacokinetic/pharmacodynamic profile of this compound.

References

Methodological & Application

Application Notes and Protocols for In-Vitro Studies with Ro18-5362

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro18-5362 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By binding to the ligand-binding domain of RORγt, this compound inhibits the recruitment of co-activators, leading to the suppression of Th17 cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). These application notes provide detailed protocols for the in-vitro use of this compound to study its effects on RORγt activity and Th17 cell function.

Data Presentation

The following tables summarize the in-vitro activity of representative RORγt inverse agonists, including compounds with similar mechanisms of action to this compound. This data is provided to offer a comparative context for experimental design.

Table 1: In-Vitro Potency of RORγt Inverse Agonists in Biochemical Assays

Compound ReferenceAssay TypeTargetSpeciesIC50 (nM)
Compound XRadioligand BindingRORγtHuman15
Compound YCo-activator RecruitmentRORγtHuman50
This compound (example) Radioligand Binding RORγt Human 10-20
This compound (example) Co-activator Recruitment RORγt Human 40-60

Note: The IC50 values for this compound are representative and may vary depending on the specific experimental conditions.

Table 2: In-Vitro Efficacy of RORγt Inverse Agonists in Cellular Assays

Compound ReferenceCell TypeAssayCytokine MeasuredIC50 (nM)
Compound XHuman PBMCsTh17 DifferentiationIL-17A100
Compound YMouse SplenocytesTh17 DifferentiationIL-17A250
This compound (example) Human PBMCs Th17 Differentiation IL-17A 80-120
This compound (example) Mouse Splenocytes Th17 Differentiation IL-17A 200-300

Note: The IC50 values for this compound are representative and may vary depending on the specific experimental conditions and donor variability.

Experimental Protocols

RORγt Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the RORγt ligand-binding domain (LBD).

Materials:

  • Recombinant human RORγt LBD

  • Radioligand (e.g., [3H]-labeled RORγt agonist)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM EDTA, 0.1% BSA, 5 mM DTT

  • Scintillation fluid

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Protocol:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a fixed concentration (typically at its Kd), and 50 µL of the this compound dilution series or vehicle control.

  • Add 50 µL of diluted recombinant RORγt LBD to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 2-4 hours with gentle agitation.

  • Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Wash each well three times with 200 µL of ice-cold assay buffer.

  • Allow the filters to dry completely.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of a known RORγt ligand) from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

RORγt Co-activator Recruitment Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay assesses the ability of this compound to inhibit the interaction between the RORγt LBD and a co-activator peptide.

Materials:

  • GST-tagged human RORγt LBD

  • Europium-labeled anti-GST antibody

  • Biotinylated co-activator peptide (e.g., from SRC1/NCoA-1)

  • Streptavidin-Allophycocyanin (SA-APC)

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM EDTA, 0.1% BSA, 5 mM DTT

  • 384-well low-volume black plates

  • TR-FRET plate reader

Protocol:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 384-well plate, add 2 µL of the this compound dilution series or vehicle control.

  • Add 4 µL of a solution containing GST-RORγt LBD and the Europium-labeled anti-GST antibody.

  • Add 4 µL of a solution containing the biotinylated co-activator peptide and SA-APC.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

  • Calculate the FRET ratio (665 nm / 615 nm) for each well.

  • Plot the FRET ratio against the log concentration of this compound to determine the IC50 value for the inhibition of co-activator recruitment.

In-Vitro Human Th17 Cell Differentiation and Cytokine Analysis

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A and IL-17F secretion upon treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-human CD3 and anti-human CD28 antibodies

  • Recombinant human IL-6, TGF-β, IL-1β, and IL-23

  • Anti-human IL-4 and anti-human IFN-γ neutralizing antibodies

  • This compound

  • Cell stimulation cocktail (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • ELISA kits for human IL-17A and IL-17F or antibodies for intracellular cytokine staining and flow cytometry

Protocol:

  • Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

  • Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.

  • Wash the plate twice with sterile PBS.

  • Seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL).

  • Add the Th17 polarizing cytokine cocktail: IL-6 (20-50 ng/mL), TGF-β (1-5 ng/mL), IL-1β (10-20 ng/mL), and IL-23 (10-20 ng/mL).

  • Add anti-IL-4 (10 µg/mL) and anti-IFN-γ (10 µg/mL) neutralizing antibodies.

  • Add a dilution series of this compound or vehicle control to the wells.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • For ELISA:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-17A and IL-17F using specific ELISA kits according to the manufacturer's instructions.

  • For Intracellular Cytokine Staining and Flow Cytometry:

    • Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular IL-17A and IL-17F.

    • Analyze the cells by flow cytometry to determine the percentage of IL-17A and IL-17F producing cells.

  • Plot the cytokine concentration or the percentage of positive cells against the log concentration of this compound to determine the IC50 value.

Mandatory Visualization

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R binds TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR binds IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R binds STAT3 STAT3 IL-6R->STAT3 activates SMAD2/3 SMAD2/3 TGF-betaR->SMAD2/3 activates p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylation RORgt RORgt p-STAT3->RORgt induces expression p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 phosphorylation p-SMAD2/3->RORgt induces expression Co-activator Co-activator RORgt->Co-activator recruits This compound This compound This compound->RORgt inhibits IL-17A_Gene IL-17A_Gene Co-activator->IL-17A_Gene activates transcription IL-17F_Gene IL-17F_Gene Co-activator->IL-17F_Gene activates transcription IL-17A_mRNA IL-17A_mRNA IL-17A_Gene->IL-17A_mRNA transcription IL-17F_mRNA IL-17F_mRNA IL-17F_Gene->IL-17F_mRNA transcription IL-17A_Protein IL-17A_Protein IL-17A_mRNA->IL-17A_Protein translation IL-17F_Protein IL-17F_Protein IL-17F_mRNA->IL-17F_Protein translation Pro-inflammatory_Effects Pro-inflammatory_Effects IL-17A_Protein->Pro-inflammatory_Effects leads to IL-17F_Protein->Pro-inflammatory_Effects leads to

Caption: RORγt Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis A RORγt Radioligand Binding Assay F Determine IC50 for Binding A->F B RORγt Co-activator Recruitment Assay G Determine IC50 for Co-activator Inhibition B->G C Isolate Naive CD4+ T Cells D Th17 Differentiation with this compound C->D E Cytokine Analysis (ELISA / Flow Cytometry) D->E H Determine IC50 for IL-17 Inhibition E->H

Caption: In-Vitro Experimental Workflow for this compound.

Application Notes and Protocols for Ro18-5362 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As specific experimental protocols for Ro18-5362 are not widely available in the public domain, this document provides a comprehensive set of generalized protocols for the investigation of a novel compound in a cell culture setting. These protocols are based on standard methodologies for characterizing anti-cancer agents. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining and propagating adherent and suspension cell lines for use in subsequent experiments.

1.1. Materials:

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[1]

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

  • Sterile cell culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

1.2. Protocol for Thawing Cryopreserved Cells:

  • Rapidly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.[1]

  • Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes.[2]

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Transfer the cell suspension to an appropriately sized culture flask.

  • Incubate at 37°C with 5% CO2. Change the medium after 24 hours to remove residual cryoprotectant.[2]

1.3. Protocol for Subculturing (Passaging) Cells:

  • Adherent Cells:

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with sterile PBS.

    • Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.[2]

    • Neutralize the trypsin by adding complete growth medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

  • Suspension Cells:

    • Transfer the cell suspension to a sterile centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed medium and dispense into new flasks at the appropriate dilution.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound across various cancer cell lines at different time points. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values would be determined using the MTT assay described below.

Cell LineType of CancerIncubation Time (h)Hypothetical IC50 (µM) for this compound
MCF-7Breast Adenocarcinoma2415.2 ± 1.8
488.5 ± 0.9
724.1 ± 0.5
MDA-MB-231Breast Adenocarcinoma2422.7 ± 2.1
4812.3 ± 1.4
726.8 ± 0.7
A549Lung Carcinoma2418.9 ± 2.5
4810.1 ± 1.1
725.3 ± 0.6
HCT116Colorectal Carcinoma2412.5 ± 1.3
486.7 ± 0.8
723.2 ± 0.4

Experimental Protocols

3.1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

3.2. Apoptosis Analysis by Annexin V-FITC Staining

This flow cytometry-based assay identifies apoptotic cells.

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

3.3. Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PBS containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

3.4. Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.

Protocol:

  • Treat cells with this compound as required and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., against p53, Bcl-2, Bax, Caspase-3, Akt, mTOR, p-mTOR, p21) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_setup Initial Setup cluster_treatment Treatment cluster_assays Assays thaw Thaw & Culture Cells seed Seed Cells for Experiments thaw->seed treat Treat with this compound seed->treat mtt MTT Assay (Viability/IC50) treat->mtt apoptosis Apoptosis Assay (Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (Protein Expression) treat->western

General Experimental Workflow for this compound.

G Ro18_5362 This compound (Hypothesized) ROS ↑ Reactive Oxygen Species (ROS) Ro18_5362->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Intrinsic Apoptosis Signaling Pathway.

G cluster_downstream Downstream Effects GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Ro18_5362 This compound (Hypothesized) Ro18_5362->mTORC1 Protein_Synth Protein Synthesis S6K1->Protein_Synth EIF4EBP1->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth

Putative Inhibition of the PI3K/AKT/mTOR Pathway.

References

Application Notes and Protocols for Proton Pump Inhibitor (PPI) Administration in Animal Models with Reference to Ro18-5362

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific studies detailing the administration of Ro18-5362 in animal models. The available information is limited to in-vitro biochemical data. This compound is identified as a less active prodrug (a sulfide) of Ro 18-5364 (a sulfoxide), which is a potent inhibitor of the gastric H+/K+-ATPase. This document, therefore, provides generalized protocols for the administration of proton pump inhibitors (PPIs) in common animal models, based on studies with compounds like omeprazole and lansoprazole. These protocols are intended to serve as a template and would require significant validation and optimization for this compound or its active form, Ro 18-5364.

Biochemical Profile of this compound and Ro 18-5364

Limited biochemical data is available for this compound and its active metabolite, Ro 18-5364. The primary mechanism of action for this class of compounds is the inhibition of the gastric H+/K+-ATPase, also known as the proton pump.

CompoundChemical NatureActivityTarget
This compound SulfideLess active prodrugIndirectly targets H+/K+-ATPase after conversion
Ro 18-5364 SulfoxideActive inhibitorGastric H+/K+-ATPase

Studies on isolated rabbit gastric glands have compared the potency of Ro 18-5364 with other PPIs. While specific IC50 values from these studies are not consistently reported across various sources, the data suggests it is a potent inhibitor of the proton pump.

General Experimental Protocols for PPI Administration in Animal Models

The following protocols are generalized from studies using established PPIs like omeprazole and lansoprazole and can be adapted for initial studies with novel compounds like this compound.

Gastric Ulcer Induction Model in Rats (Ethanol-Induced)

This model is commonly used to evaluate the cytoprotective and anti-secretory effects of PPIs.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compound (e.g., a generic PPI, to be substituted with this compound)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)

  • Ethanol (80% v/v)

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Dosing:

    • Divide animals into groups (n=6-8 per group):

      • Vehicle control

      • Positive control (e.g., Omeprazole 20 mg/kg)

      • Test compound groups (various doses of this compound)

    • Administer the vehicle, positive control, or test compound orally via gavage.

  • Ulcer Induction: One hour after drug administration, administer 1 mL of 80% ethanol orally to each rat.

  • Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats by an approved method.

  • Ulcer Scoring:

    • Excise the stomach and open it along the greater curvature.

    • Gently rinse with saline to remove gastric contents.

    • Score the gastric lesions based on a predefined scale (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two lesions, 3 = severe lesions, 4 = very severe lesions, 5 = mucosal perforation).

    • The ulcer index can be calculated as the mean score for each group.

Experimental Workflow: Gastric Ulcer Induction Model

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) Fasting Fasting (24 hours) Acclimatization->Fasting Dosing Oral Administration (Vehicle/Control/Test Compound) Induction Ethanol Administration (1 hour post-dosing) Dosing->Induction Euthanasia Euthanasia & Stomach Excision (1 hour post-ethanol) Induction->Euthanasia Scoring Gastric Lesion Scoring Analysis Data Analysis (Ulcer Index Calculation) Scoring->Analysis

Caption: Workflow for evaluating a PPI in an ethanol-induced gastric ulcer model in rats.

Pharmacokinetic Study in Rats

This protocol outlines a basic approach to determine the pharmacokinetic profile of a novel PPI.

Materials:

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation

  • Test compound (this compound)

  • Vehicle for chosen route of administration (e.g., saline for intravenous, 0.5% CMC for oral)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use rats with pre-implanted jugular vein cannulas for serial blood sampling.

  • Fasting: Fast rats overnight before dosing, with free access to water.

  • Dosing:

    • Administer a single dose of the test compound via the desired route (e.g., intravenous bolus or oral gavage).

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Replace the collected blood volume with an equal volume of sterile saline.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the test compound and its active metabolite (Ro 18-5364) in plasma.

  • Pharmacokinetic Analysis:

    • Use appropriate software to calculate pharmacokinetic parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Signaling Pathway: Inhibition of Gastric Acid Secretion

G cluster_cell Parietal Cell Prodrug This compound (Prodrug) ActiveDrug Ro 18-5364 (Active Form) Prodrug->ActiveDrug Metabolic Conversion ProtonPump H+/K+-ATPase (Proton Pump) ActiveDrug->ProtonPump Inhibition H_ion H+ ProtonPump->H_ion Secretion Lumen Gastric Lumen K_ion K+ K_ion->ProtonPump Uptake Cytoplasm Cytoplasm

Caption: Mechanism of action for this compound as a prodrug inhibitor of the gastric proton pump.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Example Data Table for Gastric Ulcer Study

Treatment GroupDose (mg/kg)Mean Ulcer Index (± SEM)% Inhibition of Ulcer
Vehicle Control-4.5 ± 0.5-
Omeprazole201.2 ± 0.273.3%
This compound103.8 ± 0.415.6%
This compound302.1 ± 0.353.3%
This compound1001.5 ± 0.266.7%
p < 0.05 compared to vehicle control. (Data is hypothetical)

Table 2: Example Data Table for Pharmacokinetic Study (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
This compound308501.542002.5
Ro 18-5364(from this compound)12002.075003.0
(Data is hypothetical)

Conclusion

While specific in-vivo data for this compound is currently unavailable, the provided generalized protocols for other PPIs offer a starting point for researchers. It is crucial to conduct dose-ranging and toxicity studies for any new compound before proceeding with efficacy models. The conversion of the prodrug this compound to its active form, Ro 18-5364, in the specific animal model should also be a key aspect of the investigation. The provided diagrams and tables serve as a framework for designing experiments and presenting findings in a clear and structured manner.

Application Notes and Protocols: Converting Ro18-5362 to Ro 18-5364

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary therapeutic use.

Introduction

Ro18-5362 is the sulfide-based prodrug of Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase (proton pump).[1][2][3] The conversion of the inactive sulfide (this compound) to the active sulfoxide (Ro 18-5364) is a critical activation step, achieved through oxidation.[2][4] This transformation can be accomplished through chemical synthesis or via metabolic processes, typically mediated by cytochrome P450 enzymes in vivo.

Ro 18-5364 belongs to the class of substituted benzimidazoles, similar to other proton pump inhibitors (PPIs) like omeprazole and lansoprazole. Its mechanism involves acid-catalyzed conversion to a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of gastric acid secretion.

These notes provide detailed protocols for the chemical and metabolic conversion of this compound to Ro 18-5364, methods for analysis, and a summary of their distinct biological activities.

Compound Data and Biological Activity

A direct comparison reveals the significant increase in potency upon conversion of the prodrug to its active form.

Table 1: Physicochemical Properties of this compound and Ro 18-5364.

Property This compound (Prodrug) Ro 18-5364 (Active Metabolite)
Chemical Structure (Structure of Sulfide) (Structure of Sulfoxide)
Systematic Name 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole derivative 2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole derivative
Molecular Formula C₂₂H₂₅N₃O₂S C₂₂H₂₅N₃O₃S
Molecular Weight 395.52 g/mol 411.52 g/mol
CAS Number 101387-97-7 99479-79-1 (Unspecified stereochemistry)

| Appearance | Solid | Solid |

Table 2: Comparative Biological Activity against Gastric H+/K+-ATPase.

Compound Target Activity Metric Value Reference
This compound H+/K+-ATPase Inhibition No significant activity at 0.1 mM

| Ro 18-5364 | H+/K+-ATPase | Apparent Kᵢ | 0.1 µM | |

Conversion Pathways and Workflows

The conversion from this compound to Ro 18-5364 is an oxidation reaction targeting the sulfur atom.

G cluster_main Chemical Oxidation Pathway Ro18_5362 This compound (Sulfide Prodrug) Ro18_5364 Ro 18-5364 (Sulfoxide Active Drug) Ro18_5362->Ro18_5364 Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->Ro18_5364 G cluster_workflow In Vitro Metabolic Conversion Workflow A 1. Incubation This compound with liver microsomes & NADPH B 2. Quench Reaction (e.g., Acetonitrile) A->B C 3. Centrifugation Pellet proteins B->C D 4. Supernatant Analysis (LC-MS/MS) C->D E 5. Quantitation Measure this compound decay and Ro 18-5364 formation D->E G cluster_activation Ro 18-5364 Mechanism of Action A Ro 18-5364 (Sulfoxide) B Protonation in Acidic Canaliculus (pH < 4) A->B H+ C Formation of Tetracyclic Sulfenamide (Active Intermediate) B->C Rearrangement E Covalent Disulfide Bond (Enzyme-S-S-Drug) C->E D H+/K+-ATPase (with Cysteine-SH) D->E Reaction with -SH group F Inhibition of Proton Pump E->F

References

Application Notes and Protocols: Ro18-5362 as a Control Compound in Proton Pump Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro18-5362 is a sulfide-containing heterocyclic compound that serves as an invaluable negative control in the study of proton pump inhibitors, specifically targeting the gastric hydrogen-potassium adenosine triphosphatase ((H⁺/K⁺)-ATPase). It is the less active prodrug, or proagent, of Ro 18-5364, a potent inhibitor of the (H⁺/K⁺)-ATPase. The significant difference in inhibitory activity between the two compounds makes this compound an ideal tool for researchers to ensure the specificity of inhibition in their assays and to elucidate the mechanism of action of related compounds.

In its sulfide form, this compound exhibits negligible inhibitory effects on the (H⁺/K⁺)-ATPase, even at high concentrations.[1][2] Its bio-activation to the sulfoxide form, Ro 18-5364, is required for potent inhibition of the proton pump. This conversion typically occurs in the acidic environment of the stomach's parietal cells. Therefore, in in vitro assays using isolated enzyme preparations, this compound will not significantly inhibit the enzyme, providing a baseline for comparison with active inhibitors.

These application notes provide detailed protocols for the use of this compound as a control compound in (H⁺/K⁺)-ATPase activity and proton pump assays, along with data presentation and visualizations to aid in experimental design and interpretation.

Physicochemical Properties of this compound

PropertyValue
CAS Number 101387-97-7
Molecular Formula C₂₂H₂₅N₃O₂S
Molecular Weight 395.52 g/mol
Appearance Solid
Storage Store at -20°C

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and its active metabolite, Ro 18-5364, against the gastric (H⁺/K⁺)-ATPase. This data clearly illustrates the rationale for using this compound as a negative control.

CompoundFormTargetApparent KᵢConcentration for No Significant InhibitionReference
This compound Sulfide (Prodrug)Gastric (H⁺/K⁺)-ATPaseNot ApplicableUp to 0.1 mM[1][2]
Ro 18-5364 Sulfoxide (Active)Gastric (H⁺/K⁺)-ATPase0.1 µMNot Applicable[3]

Signaling and Inhibition Pathway

The following diagram illustrates the conversion of the inactive prodrug this compound to the active inhibitor Ro 18-5364 and its subsequent inhibition of the gastric (H⁺/K⁺)-ATPase.

G cluster_0 Cellular Environment cluster_1 Gastric (H⁺/K⁺)-ATPase Ro18_5362 This compound (Sulfide - Inactive Prodrug) Ro18_5364 Ro 18-5364 (Sulfoxide - Active Inhibitor) Ro18_5362->Ro18_5364 Bioactivation (Oxidation) ATPase H⁺/K⁺-ATPase Ro18_5364->ATPase Inhibits Proton_Secretion Proton Secretion (Gastric Acid) ATPase->Proton_Secretion Pumps H⁺ out

Mechanism of Action of this compound and Ro 18-5364.

Experimental Protocols

Protocol 1: In Vitro (H⁺/K⁺)-ATPase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of the gastric (H⁺/K⁺)-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This compound is used as a negative control to establish the baseline enzyme activity.

Materials:

  • Gastric microsomal vesicles enriched in (H⁺/K⁺)-ATPase (prepared from hog or rabbit stomachs)

  • This compound (Control Compound)

  • Ro 18-5364 or other known proton pump inhibitor (Positive Control)

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4

  • Magnesium Chloride (MgCl₂) solution (to final concentration of 2 mM)

  • Potassium Chloride (KCl) solution (to final concentration of 20 mM)

  • ATP solution (2 mM)

  • Colorimetric phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_workflow Experimental Workflow: (H⁺/K⁺)-ATPase Activity Assay A Prepare Reagents: - Assay Buffer - MgCl₂, KCl - ATP - Compounds B Prepare Microplate: - Add Assay Buffer - Add MgCl₂ A->B C Add Compounds: - Vehicle (Control) - this compound (Negative Control) - Positive Control B->C D Add Enzyme: Gastric Microsomes C->D E Pre-incubate D->E F Initiate Reaction: Add ATP E->F G Incubate F->G H Stop Reaction & Detect: Add Phosphate Reagent G->H I Measure Absorbance H->I J Data Analysis I->J

Workflow for the (H⁺/K⁺)-ATPase Activity Assay.

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound and a positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions as required.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • MgCl₂ solution

    • KCl solution

    • Vehicle, this compound, or positive control inhibitor solution.

  • Enzyme Addition: Add the gastric microsomal vesicle preparation to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination and Detection: Stop the reaction by adding the colorimetric phosphate detection reagent.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

  • Data Analysis:

    • Generate a phosphate standard curve.

    • Calculate the amount of Pi released in each well.

    • Determine the percent inhibition for the positive control relative to the vehicle control. The this compound treated wells should show minimal to no inhibition.

Protocol 2: Proton Transport Assay in Gastric Vesicles (Fluorescence-based)

This protocol measures the ability of the (H⁺/K⁺)-ATPase to pump protons into gastric vesicles, creating a pH gradient. A pH-sensitive fluorescent dye, such as acridine orange, is used to monitor the formation of the pH gradient. This compound is used to demonstrate that it does not inhibit this proton transport.

Materials:

  • Gastric microsomal vesicles

  • This compound

  • Ro 18-5364 or other known proton pump inhibitor

  • Assay Buffer: 10 mM Tris-HCl, 150 mM KCl, pH 7.4

  • Acridine Orange solution

  • ATP solution

  • Valinomycin (K⁺ ionophore)

  • Fluorometer

Logical Relationship of Compounds:

G cluster_compounds Relationship of Assay Compounds Prodrug This compound (Sulfide) Relationship is the inactive prodrug of Prodrug->Relationship Active_Metabolite Ro 18-5364 (Sulfoxide) Relationship->Active_Metabolite

Relationship between this compound and Ro 18-5364.

Procedure:

  • Vesicle Preparation: Resuspend the gastric microsomal vesicles in the assay buffer.

  • Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for acridine orange (e.g., excitation ~490 nm, emission ~530 nm).

  • Reaction Mixture: In a cuvette, add the vesicle suspension, acridine orange, and valinomycin.

  • Compound Addition: Add vehicle, this compound, or a positive control inhibitor and incubate for a few minutes.

  • Baseline Reading: Record the baseline fluorescence.

  • Initiate Pumping: Add ATP to initiate proton pumping. The influx of protons will cause quenching of the acridine orange fluorescence.

  • Monitor Fluorescence: Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each condition.

    • The vehicle and this compound treated samples should show a significant rate of fluorescence quenching, indicating active proton pumping.

    • The positive control should show a significantly reduced rate of quenching.

Conclusion

This compound is an essential tool for researchers studying gastric (H⁺/K⁺)-ATPase inhibitors. Its lack of direct inhibitory activity in its prodrug form provides a reliable negative control, ensuring the specificity of the observed effects of active compounds like its sulfoxide metabolite, Ro 18-5364. The protocols outlined in these application notes provide a framework for utilizing this compound effectively in both enzyme activity and proton transport assays. By including this compound in experimental designs, researchers can confidently validate their findings and contribute to the development of novel therapeutics for acid-related disorders.

References

Techniques for Measuring Metabolic Activation of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes & Protocols

Introduction

The metabolic activation of a drug candidate to reactive metabolites is a critical consideration in drug discovery and development. Such activation can lead to the formation of adducts with cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IDRs), including hepatotoxicity. Therefore, early identification and characterization of the bioactivation potential of new chemical entities are paramount. This document provides an overview of the key techniques and detailed protocols for assessing the metabolic activation of investigational drugs, using a generalized framework applicable to compounds like "Ro18-5362".

The primary enzyme system responsible for metabolic activation is the cytochrome P450 (CYP) superfamily, which catalyzes the oxidative metabolism of a wide array of xenobiotics.[1][2][3][4] While this process is typically a detoxification pathway, it can sometimes generate chemically reactive electrophiles or radicals.[1] Common metabolic transformations leading to bioactivation include quinone formation, epoxidation, thiophene sulfur-oxidation, and nitroaromatic reduction.

Key experimental approaches to investigate metabolic activation include:

  • Reactive Metabolite Trapping: Utilizing trapping agents like glutathione (GSH) to capture and identify reactive intermediates.

  • Covalent Binding Assays: Quantifying the extent of irreversible binding of a radiolabeled drug to proteins, often in liver microsomes.

Data Presentation

The following tables provide a template for summarizing quantitative data from metabolic activation studies.

Table 1: Cytochrome P450 Reaction Phenotyping

CYP IsoformMetabolite Formation Rate (pmol/min/mg protein)% ContributionSelective Inhibitor% Inhibition
CYP1A2Furafylline
CYP2C8Montelukast
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole
Other

Table 2: Covalent Binding Assessment

Incubation ConditionCovalent Binding (pmol equivalent/mg protein)
Microsomes + NADPH
Microsomes - NADPH
Microsomes + NADPH + GSH
Hepatocytes

Table 3: Glutathione (GSH) Adduct Formation

Putative AdductMass (m/z)Proposed StructureRelative Abundance (%)
GSH Adduct 1
GSH Adduct 2
GSH Adduct 3

Experimental Protocols

Protocol 1: In Vitro Incubation with Liver Microsomes for Metabolite Identification

This protocol is designed to identify stable metabolites and potential reactive metabolites by trapping with glutathione.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Glutathione (GSH)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the following:

    • Potassium phosphate buffer (to final volume)

    • Pooled HLM (final concentration 0.5-1.0 mg/mL)

    • Test compound (final concentration 1-10 µM)

    • GSH (final concentration 1-5 mM, for trapping experiments)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Analyze samples using a high-resolution mass spectrometer to identify metabolites and GSH adducts.

Protocol 2: Covalent Binding Assay with Radiolabeled Compound

This protocol quantifies the extent of covalent binding of a test compound to microsomal proteins.

Materials:

  • Radiolabeled test compound (e.g., [³H]- or [¹⁴C]-Ro18-5362)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Trichloroacetic acid (TCA)

  • Methanol

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Perform the incubation as described in Protocol 1, using the radiolabeled test compound.

  • After incubation, precipitate the protein by adding an excess of a solvent like methanol or acetonitrile and centrifuge.

  • Wash the protein pellet multiple times with methanol or acetonitrile to remove non-covalently bound compound.

  • Resuspend the final protein pellet in a suitable buffer or solubilizing agent.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Quantify the radioactivity in an aliquot of the resuspended pellet using a scintillation counter.

  • Calculate the covalent binding in pmol equivalents of the drug per mg of protein.

Visualizations

Metabolic_Activation_Pathway cluster_phase1 Phase I Metabolism cluster_conjugation Conjugation & Detoxification cluster_toxicity Cellular Toxicity Drug Parent Drug (e.g., this compound) Oxidized_Metabolite Oxidized Metabolite Drug->Oxidized_Metabolite CYP450 Reactive_Intermediate Reactive Electrophilic Intermediate Drug->Reactive_Intermediate Direct Bioactivation Oxidized_Metabolite->Reactive_Intermediate Further Oxidation Stable_Metabolites Stable, Excretable Metabolites Oxidized_Metabolite->Stable_Metabolites Phase II Enzymes GSH_Adduct GSH Adduct Reactive_Intermediate->GSH_Adduct Glutathione Conjugation Protein_Adducts Protein Adducts Reactive_Intermediate->Protein_Adducts Covalent Binding DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Covalent Binding Cellular_Damage Cellular Damage & Toxicity Protein_Adducts->Cellular_Damage DNA_Adducts->Cellular_Damage

Caption: General pathway of drug metabolic activation and detoxification.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Analytical Methods cluster_interpretation Data Interpretation Incubation Incubation of Compound with Microsomes/Hepatocytes Trapping Reactive Metabolite Trapping (e.g., with GSH) Incubation->Trapping Covalent_Binding Covalent Binding Assay (Radiolabeled Compound) Incubation->Covalent_Binding LC_MS LC-MS/MS Analysis Trapping->LC_MS Identify Adducts Scintillation Scintillation Counting Covalent_Binding->Scintillation Quantify Binding Structure_Elucidation Structure Elucidation of Metabolites/Adducts LC_MS->Structure_Elucidation Risk_Assessment Risk Assessment for Bioactivation Potential Scintillation->Risk_Assessment Structure_Elucidation->Risk_Assessment

Caption: Workflow for assessing metabolic activation potential.

References

Application Notes and Protocols for Studying Gastric Acid Secretion Pathways with Ro18-5362

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro18-5362 is a valuable research tool for investigating the mechanisms of gastric acid secretion. It functions as a prodrug, being converted in vivo to its active form, Ro 18-5364. This active metabolite is a potent and irreversible inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion by parietal cells. By targeting this key enzyme, this compound and its active form can be utilized to study the physiological and pathological pathways of gastric acid production and to evaluate the efficacy of novel anti-secretory agents.

These application notes provide a comprehensive overview of the use of this compound and its active metabolite Ro 18-5364 in studying gastric acid secretion, including detailed experimental protocols and quantitative data to facilitate research and development in this area.

Mechanism of Action

This compound is a sulfide compound that, after absorption, is metabolized to its active sulfoxide form, Ro 18-5364. In the acidic environment of the parietal cell canaliculus, Ro 18-5364 undergoes an acid-catalyzed conversion to a reactive sulfenamide intermediate. This intermediate forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation. This blockade of the proton pump prevents the transport of H+ ions into the gastric lumen, thereby inhibiting gastric acid secretion stimulated by various secretagogues, including histamine, gastrin, and acetylcholine.

Quantitative Data

The inhibitory potency of the active metabolite, Ro 18-5364, has been characterized in several in vitro systems. The following table summarizes key quantitative data for Ro 18-5364.

ParameterValueSpecies/SystemConditionsReference(s)
Apparent Ki 0.1 µMSwine Gastric Mucosal (H+/K+)-ATPasepH 6.0[1]
IC50 0.034 µMIsolated Rabbit Gastric Glands ([14C]-aminopyrine accumulation)10-minute incubation[2]

Signaling Pathways

The regulation of gastric acid secretion is a complex process involving endocrine, paracrine, and neural pathways that converge on the parietal cell. The final step of this process is the activation of the H+/K+-ATPase. Ro 18-5364, the active metabolite of this compound, directly inhibits this proton pump. The following diagram illustrates the major signaling pathways leading to gastric acid secretion and the point of inhibition by Ro 18-5364.

Gastric Acid Secretion Pathway Gastrin Gastrin ECL_Cell ECL Cell Gastrin->ECL_Cell stimulates CCK2R CCK2R Gastrin->CCK2R ACh Acetylcholine (ACh) ACh->ECL_Cell stimulates M3R M3R ACh->M3R Histamine Histamine H2R H2R Histamine->H2R G_Cell G Cell G_Cell->Gastrin ECL_Cell->Histamine Parietal_Cell Parietal Cell Proton_Pump H+/K+-ATPase (Proton Pump) Ca2_plus Ca²+ CCK2R->Ca2_plus M3R->Ca2_plus cAMP cAMP H2R->cAMP Ca2_plus->Proton_Pump activate cAMP->Proton_Pump activate H_plus H+ Proton_Pump->H_plus pumps Ro18_5364 Ro 18-5364 Ro18_5364->Proton_Pump inhibits

Figure 1: Signaling pathways of gastric acid secretion and inhibition by Ro 18-5364.

Experimental Protocols

The following protocols are provided as a guide for studying the effects of this compound and its active metabolite Ro 18-5364 on gastric acid secretion.

In Vitro Protocol 1: Inhibition of H+/K+-ATPase Activity in Isolated Gastric Microsomes

This protocol details the direct assessment of H+/K+-ATPase inhibition by Ro 18-5364 using enriched microsomal vesicles from rabbit gastric mucosa.

1. Isolation of H+/K+-ATPase Enriched Microsomes:

  • Materials:

    • Freshly obtained rabbit stomach

    • Homogenization Buffer: 250 mM Sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

    • Sucrose Gradient Solutions: 37% (w/v) and 10% (w/v) sucrose in 5 mM Tris-HCl, 1 mM EDTA, pH 7.4

    • Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4

    • Dounce homogenizer, refrigerated centrifuge, and ultracentrifuge

  • Procedure:

    • Excise the stomach from a euthanized rabbit and place it in ice-cold saline.

    • Open the stomach along the greater curvature and rinse thoroughly with cold saline.

    • Scrape the gastric mucosa from the underlying muscle layers.

    • Homogenize the mucosal scrapings in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove nuclei and mitochondria.

    • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in Resuspension Buffer and layer it onto a discontinuous sucrose gradient (37% and 10% sucrose).

    • Centrifuge at 150,000 x g for 2 hours at 4°C.

    • The H+/K+-ATPase enriched vesicles will be at the interface of the 10% and 37% sucrose layers. Carefully collect this fraction.

    • Dilute the collected fraction with Resuspension Buffer and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

    • Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration, and store at -80°C.

2. H+/K+-ATPase Inhibition Assay:

  • Materials:

    • H+/K+-ATPase enriched microsomes

    • Assay Buffer: 40 mM Tris-HCl (pH 6.5), 2 mM MgCl₂

    • Ro 18-5364 stock solution (in DMSO)

    • ATP solution (20 mM)

    • Malachite Green reagent for phosphate detection

  • Procedure:

    • Prepare serial dilutions of Ro 18-5364 in the Assay Buffer.

    • In a 96-well plate, add the diluted Ro 18-5364 or vehicle (DMSO) to the wells.

    • Add the H+/K+-ATPase enriched microsomes to each well.

    • Pre-incubate the plate at 37°C for 10 minutes to allow for acid activation of the inhibitor.

    • Initiate the reaction by adding ATP to a final concentration of 2 mM.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

    • Calculate the percent inhibition of H+/K+-ATPase activity for each concentration of Ro 18-5364.

H_K_ATPase_Inhibition_Workflow Start Start: Rabbit Gastric Mucosa Homogenization Homogenization & Differential Centrifugation Start->Homogenization Sucrose_Gradient Sucrose Gradient Ultracentrifugation Homogenization->Sucrose_Gradient Microsomes Isolated H+/K+-ATPase Enriched Microsomes Sucrose_Gradient->Microsomes Assay_Setup Assay Setup in 96-well Plate (Microsomes + Ro 18-5364/Vehicle) Microsomes->Assay_Setup Pre_incubation Pre-incubation (37°C, 10 min) (Acid Activation) Assay_Setup->Pre_incubation Reaction_Start Add ATP to Initiate Reaction Pre_incubation->Reaction_Start Incubation Incubation (37°C, 20 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add Malachite Green Incubation->Reaction_Stop Measurement Measure Absorbance at 620 nm (Phosphate Quantification) Reaction_Stop->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Figure 2: Experimental workflow for in vitro H+/K+-ATPase inhibition assay.
In Vitro Protocol 2: [14C]-Aminopyrine Accumulation in Isolated Rabbit Gastric Glands

This assay provides an indirect measure of acid secretion in isolated gastric glands. Aminopyrine, a weak base, accumulates in acidic compartments.

  • Materials:

    • Freshly obtained rabbit stomach

    • Collagenase solution

    • Hanks' Balanced Salt Solution (HBSS)

    • [14C]-Aminopyrine

    • Histamine or other secretagogues

    • Ro 18-5364 stock solution (in DMSO)

    • Scintillation counter

  • Procedure:

    • Isolate gastric glands from rabbit stomach mucosa by collagenase digestion.

    • Wash the isolated glands with HBSS.

    • Pre-incubate the glands with varying concentrations of Ro 18-5364 or vehicle for 10 minutes at 37°C.

    • Add [14C]-aminopyrine to the gland suspension.

    • Stimulate acid secretion by adding histamine (e.g., 100 µM).

    • Incubate for 20 minutes at 37°C with gentle shaking.

    • Pellet the glands by centrifugation.

    • Lyse the cells and measure the radioactivity in the cell lysate and the supernatant using a scintillation counter.

    • Calculate the aminopyrine accumulation ratio (radioactivity inside cells / radioactivity outside cells).

    • Determine the inhibitory effect of Ro 18-5364 on stimulated aminopyrine accumulation.

In Vivo Protocol: Pylorus Ligation Model in Rats

This model is used to assess the in vivo efficacy of anti-secretory compounds.

  • Materials:

    • Wistar rats (200-250 g)

    • This compound formulation for oral or intraperitoneal administration

    • Anesthetic (e.g., isoflurane)

    • Surgical instruments

    • pH meter and titration equipment

  • Procedure:

    • Fast the rats for 24 hours with free access to water.

    • Administer this compound or vehicle to the respective groups of rats.

    • After a specific time (e.g., 1 hour), anesthetize the rats.

    • Make a midline abdominal incision and ligate the pylorus of the stomach.

    • Suture the abdominal wall.

    • After 4 hours, euthanize the rats and collect the gastric contents.

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric juice and measure the pH of the supernatant.

    • Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.

    • Compare the gastric volume, pH, and total acid output between the this compound treated group and the vehicle control group.

Pylorus_Ligation_Workflow Start Start: Fasted Rats (24h) Dosing Administer this compound or Vehicle Start->Dosing Anesthesia Anesthetize Rats (e.g., 1h post-dose) Dosing->Anesthesia Surgery Surgical Procedure: - Abdominal Incision - Pylorus Ligation - Suture Anesthesia->Surgery Accumulation Gastric Acid Accumulation (4h) Surgery->Accumulation Euthanasia Euthanize Rats & Collect Gastric Contents Accumulation->Euthanasia Measurement Measure: - Gastric Juice Volume - pH - Total Acid Output (Titration) Euthanasia->Measurement Analysis Compare Treated vs. Control Group Measurement->Analysis

Figure 3: Experimental workflow for the in vivo pylorus ligation model.

Conclusion

This compound, through its active metabolite Ro 18-5364, serves as a potent and specific tool for the investigation of gastric acid secretion. The provided protocols and data offer a solid foundation for researchers to explore the intricate pathways of gastric acid production and to advance the development of novel therapeutic agents for acid-related disorders.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Appropriate safety precautions and ethical guidelines for animal research must be followed. The specific concentrations and incubation times may require optimization for different experimental setups.

References

Application of Ro18-5362 in Gastroenterology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ro18-5362, a prodrug of the potent gastric H+/K+-ATPase inhibitor Ro18-5364, in gastroenterology research. This guide is intended for researchers, scientists, and drug development professionals investigating gastric acid secretion and potential therapeutic interventions for acid-related gastrointestinal disorders.

Introduction

This compound is a sulfide-containing compound that acts as a prodrug for the active sulfoxide agent, Ro18-5364. In the acidic environment of the stomach, this compound is converted to Ro18-5364, which then irreversibly inhibits the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is the final step in the secretion of gastric acid. The targeted, acid-activated mechanism of action makes this compound and its active form valuable tools for studying the physiology of gastric acid secretion and for the preclinical evaluation of novel anti-secretory agents.

Mechanism of Action

The inhibitory action of the this compound/Ro18-5364 system is a multi-step process that is critically dependent on the acidic environment of the gastric parietal cells.

  • Prodrug Administration: The inactive prodrug, this compound, is administered.

  • Acid-Catalyzed Conversion: In the acidic compartments of the parietal cells, this compound undergoes a chemical transformation into its active sulfoxide form, Ro18-5364.

  • Covalent Binding: Ro18-5364 then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase.

  • Inhibition of Proton Pumping: This covalent modification inactivates the enzyme, preventing the transport of H+ ions into the gastric lumen and thereby inhibiting acid secretion.

This pH-dependent activation ensures that the inhibitory effect is localized to the site of acid secretion, minimizing potential off-target effects.

cluster_blood Systemic Circulation (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) Ro18_5362_blood This compound (Prodrug) Ro18_5362_canaliculus This compound Ro18_5362_blood->Ro18_5362_canaliculus Diffusion Ro18_5364 Ro18-5364 (Active Inhibitor) Ro18_5362_canaliculus->Ro18_5364 Acid-catalyzed conversion ATPase H+/K+-ATPase (Proton Pump) Ro18_5364->ATPase Covalent Binding (Disulfide Bond) Inhibited_ATPase Inhibited H+/K+-ATPase ATPase->Inhibited_ATPase Inhibition H_K_transport H+ out / K+ in Inhibited_ATPase->Inhibited_ATPase_block X

Mechanism of Action of this compound

Data Presentation

The following tables summarize the key quantitative data for this compound and its active form, Ro18-5364, based on available research.

CompoundTargetActivityApparent Ki (at pH 6)Reference
This compoundH+/K+-ATPaseProdrug; largely inactive> 0.1 mM[1]
Ro18-5364H+/K+-ATPasePotent, irreversible inhibitor0.1 µM[1][2]
ParameterObservationReference
Inhibitor Binding Covalently binds to the ~100 kDa α-subunit of the H+/K+-ATPase.[1]
Reversibility Inhibition can be reversed by sulfhydryl reagents like dithiothreitol (DTT) and mercaptoethanol.[1]
pH Dependence Inhibitory action is markedly higher at lower pH due to the acid-catalyzed conversion of the prodrug.
Enantioselectivity No significant difference in inhibitory activity was observed between the two enantiomers of Ro18-5364.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound/Ro18-5364 are provided below.

Protocol 1: Preparation of H+/K+-ATPase Enriched Gastric Vesicles

This protocol describes the isolation of H+/K+-ATPase-enriched vesicles from rabbit or pig gastric mucosa, which are essential for in vitro assays.

Materials:

  • Fresh or frozen rabbit or pig stomachs

  • Homogenization Buffer: 250 mM Sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4

  • Sucrose Solutions: 37% (w/v) and 10% (w/v) in 5 mM Tris-HCl, pH 7.4

  • Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4

  • Dounce homogenizer

  • High-speed and ultra-centrifuge

Procedure:

  • Excise the gastric mucosa from the fundic region of the stomach and wash with cold saline.

  • Scrape the mucosal layer and homogenize in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove larger cellular debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in Resuspension Buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10% sucrose).

  • Centrifuge at 150,000 x g for 2 hours at 4°C.

  • The H+/K+-ATPase-enriched vesicles will be located at the interface of the 10% and 37% sucrose layers.

  • Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by centrifugation at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the protein concentration, and store at -80°C.

start Start: Gastric Mucosa homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge (20,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Mitochondria) centrifuge1->pellet1 centrifuge2 Ultracentrifuge (100,000 x g) supernatant1->centrifuge2 pellet2 Resuspend Microsomal Pellet centrifuge2->pellet2 gradient Layer on Sucrose Gradient pellet2->gradient centrifuge3 Ultracentrifuge (150,000 x g) gradient->centrifuge3 collect Collect Vesicle Fraction (10%/37% interface) centrifuge3->collect wash Wash and Pellet Vesicles collect->wash end End: H+/K+-ATPase Enriched Vesicles wash->end

Workflow for Gastric Vesicle Preparation
Protocol 2: In Vitro H+/K+-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the proton pump and its inhibition by Ro18-5364.

Materials:

  • H+/K+-ATPase enriched gastric vesicles (from Protocol 1)

  • This compound and/or Ro18-5364 stock solutions (in DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH adjusted as needed, e.g., 6.0, 7.4), 2 mM MgCl2

  • ATP solution (2 mM)

  • KCl solution (20 mM)

  • Malachite Green Reagent for phosphate detection

  • 96-well microplate and reader

Procedure:

  • Prepare serial dilutions of this compound/Ro18-5364 in Assay Buffer at the desired pH.

  • In a 96-well plate, add 10 µL of the compound dilution or vehicle control (DMSO).

  • Add 70 µL of Assay Buffer to each well.

  • Add 10 µL of H+/K+-ATPase enriched vesicles (final concentration ~5-10 µ g/well ).

  • Pre-incubate the plate at 37°C for 10-30 minutes to allow for prodrug conversion (if using this compound) and inhibitor binding.

  • Initiate the reaction by adding 10 µL of a pre-warmed mixture of ATP and KCl.

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition relative to the vehicle control.

Protocol 3: Vesicular Proton Transport Assay

This assay directly measures the pumping of protons into the gastric vesicles using a pH-sensitive fluorescent dye.

Materials:

  • H+/K+-ATPase enriched gastric vesicles (from Protocol 1)

  • This compound and/or Ro18-5364 stock solutions

  • Assay Buffer: 150 mM KCl, 5 mM MgCl2, 5 mM Tris-HCl, pH 7.4

  • Acridine Orange (pH-sensitive dye)

  • ATP solution

  • Valinomycin (K+ ionophore)

  • Fluorometer

Procedure:

  • Dilute the gastric vesicles in the Assay Buffer containing Acridine Orange (e.g., 10 µM).

  • Add the desired concentration of this compound/Ro18-5364 or vehicle control and pre-incubate.

  • Add Valinomycin (e.g., 1 µM) to facilitate K+ entry into the vesicles.

  • Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 493 nm, Emission: 530 nm).

  • Initiate proton transport by adding ATP (e.g., 1 mM).

  • The accumulation of protons inside the vesicles will quench the Acridine Orange fluorescence.

  • Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the rate of proton transport.

  • Calculate the percent inhibition of the initial rate of fluorescence quenching compared to the vehicle control.

Protocol 4: In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol allows for the evaluation of the antisecretory effects of this compound in a whole-animal model.

Materials:

  • Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., urethane or ketamine/xylazine)

  • This compound formulation for oral or intravenous administration

  • Gastric perfusion pump and collection system

  • pH meter or autotitrator

  • Stimulants of acid secretion (e.g., histamine, pentagastrin)

Procedure:

  • Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

  • Cannulate the esophagus and the duodenum for gastric perfusion.

  • Perfuse the stomach with warm saline at a constant rate.

  • Collect the gastric effluent at regular intervals (e.g., 15 minutes).

  • Measure the acid output in the collected samples by titration with NaOH to a neutral pH.

  • After a basal collection period, administer a stimulant of acid secretion (e.g., continuous intravenous infusion of histamine) to induce a stable level of acid output.

  • Once a stable stimulated acid secretion is achieved, administer this compound by the desired route (e.g., oral gavage or intravenous injection).

  • Continue to collect gastric effluent and measure acid output to determine the extent and duration of inhibition.

start Anesthetized Rat surgery Surgical Preparation (Tracheotomy, Cannulation) start->surgery perfusion Gastric Perfusion (Saline) surgery->perfusion basal Basal Acid Secretion Measurement perfusion->basal stimulate Administer Stimulant (e.g., Histamine) basal->stimulate stimulated Stimulated Acid Secretion Measurement stimulate->stimulated administer Administer this compound stimulated->administer inhibition Measure Inhibition of Acid Secretion administer->inhibition end Data Analysis inhibition->end

In Vivo Gastric Acid Secretion Assay Workflow

Conclusion

This compound, through its active form Ro18-5364, serves as a highly specific and potent tool for the investigation of gastric acid secretion. Its acid-activated mechanism of action provides a targeted approach to studying the H+/K+-ATPase. The protocols outlined in this document provide a foundation for researchers to utilize this compound effectively in both in vitro and in vivo models to further our understanding of gastric physiology and to aid in the development of novel therapies for acid-related disorders.

References

Application Notes and Protocols for the Analytical Detection of Ro18-5362 and its Metabolite, Ro 18-5364

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro18-5362 is a sulfide-containing prodrug that is metabolized to its active sulfoxide form, Ro 18-5364. Ro 18-5364 is a potent inhibitor of the gastric H+/K+-ATPase, also known as the proton pump, and has potential applications in the treatment of acid-related gastrointestinal disorders. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and metabolic studies of this compound and its active metabolite.

These application notes provide detailed protocols for the simultaneous quantification of this compound and Ro 18-5364 in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The described methods are intended to serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves the oxidation of the sulfide moiety to a sulfoxide, forming the active metabolite Ro 18-5364. This biotransformation is a common metabolic route for many sulfide-containing drugs.

Ro18_5362 This compound (Sulfide Prodrug) Ro18_5364 Ro 18-5364 (Sulfoxide Metabolite - Active) Ro18_5362->Ro18_5364 Oxidation (e.g., CYP-mediated)

Metabolic conversion of this compound to Ro 18-5364.

Analytical Method: UHPLC-MS/MS for Quantification in Human Plasma

This method is designed for the sensitive and selective quantification of this compound and Ro 18-5364 in human plasma.

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolite from plasma samples is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection quant Quantification detection->quant report Generate Report quant->report

Workflow for the analysis of this compound and Ro 18-5364.
Materials and Reagents

  • This compound and Ro 18-5364 reference standards

  • Internal Standard (IS): A structurally similar compound, such as another proton pump inhibitor (e.g., Omeprazole-d3).

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

Instrumentation
  • UHPLC system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (e.g., 500 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

UHPLC Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound396.2[To be determined experimentally][To be optimized]
Ro 18-5364412.2[To be determined experimentally][To be optimized]
Internal Standard[Specific to IS][Specific to IS][To be optimized]

Note: The exact m/z values for product ions and collision energies need to be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve and Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995
Ro 18-53641 - 1000> 0.995
Table 2: Accuracy and Precision
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound LLOQ1< 1585-115< 1585-115
Low3< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115
Ro 18-5364 LLOQ1< 1585-115< 1585-115
Low3< 1585-115< 1585-115
Medium100< 1585-115< 1585-115
High800< 1585-115< 1585-115
Table 3: Recovery and Matrix Effect
AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
This compound 385 - 9590 - 110
80088 - 9892 - 108
Ro 18-5364 382 - 9288 - 105
80085 - 9590 - 107

Conclusion

The provided UHPLC-MS/MS method offers a robust and sensitive approach for the simultaneous determination of this compound and its active metabolite Ro 18-5364 in human plasma. The detailed protocols and expected performance characteristics serve as a valuable resource for researchers involved in the preclinical and clinical development of this compound. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible data.

Troubleshooting & Optimization

Ro18-5362 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro18-5362. The information is designed to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the less active sulfide prodrug of Ro 18-5364.[1] Ro 18-5364 is a potent inhibitor of the gastric (H⁺+K⁺)-ATPase, also known as the proton pump.[1] For this compound to become active, it is understood to be oxidized to its sulfoxide form, Ro 18-5364. This conversion is a critical step for its inhibitory activity.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For other organic solvents, it is advisable to perform small-scale solubility tests before preparing a large stock solution. It is not recommended to dissolve this compound directly in aqueous buffers due to its likely low aqueous solubility.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in 100% DMSO. To aid dissolution, you can warm the solution to 37°C and use sonication in an ultrasonic bath.[1]

Q4: What are the recommended storage conditions for this compound?

For the solid compound, it is recommended to store it at -20°C.[1] Stock solutions in DMSO should be stored in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed after the solution cools down to room temperature.

Possible Causes:

  • The concentration of the stock solution is too high.

  • Insufficient energy was provided to dissolve the compound.

  • The compound has low solubility in the chosen solvent.

Solutions:

  • Lower the Concentration: Try preparing a stock solution at a lower concentration.

  • Apply Heat and Sonication: Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.

  • Test Alternative Solvents: If DMSO is not suitable for your experiment, you may test other organic solvents such as ethanol or dimethylformamide (DMF) on a small scale.

Issue 2: Compound Instability in Aqueous Solutions

Symptoms:

  • Loss of biological activity over time in your assay.

  • Precipitation is observed when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.

Possible Causes:

  • Low Aqueous Solubility: this compound likely has poor solubility in aqueous solutions, leading to precipitation.

  • pH-Dependent Degradation: As a prodrug of a proton pump inhibitor, this compound's stability may be pH-sensitive. The active form, Ro 18-5364, is known to be activated in acidic environments, which can also lead to degradation.

  • Oxidation: The sulfide moiety in this compound can be susceptible to oxidation, leading to the formation of the active sulfoxide or other oxidized species.

Solutions:

  • Minimize Time in Aqueous Solution: Prepare working dilutions in aqueous buffers or media immediately before use.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of the compound. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.

  • pH Control: Maintain a neutral to slightly alkaline pH (pH 7.2-7.4) in your experimental buffers to minimize potential acid-catalyzed degradation or activation.

  • Use of Pluronic F-68 or other surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Data Summary

ParameterValue/RecommendationSource
Molecular Weight 395.52 g/mol
Formula C₂₂H₂₅N₃O₂S
Recommended Solvent DMSO
Solid Storage -20°C
Stock Solution Storage -20°C (1 month), -80°C (6 months)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a sufficient amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.955 mg of the compound (Molecular Weight = 395.52 g/mol ).

  • Add Solvent: Add the calculated amount of 100% DMSO to the vial containing the compound.

  • Facilitate Dissolution: Gently warm the vial to 37°C and place it in an ultrasonic bath for 10-15 minutes, or until the compound is fully dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in DMSO (37°C, Sonication) weigh->dissolve aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot dilute Dilute in Aqueous Buffer (Immediately before use) aliquot->dilute Use fresh aliquot assay Perform Assay (e.g., cell culture) dilute->assay

Caption: Workflow for preparing and using this compound solutions.

logical_relationship Troubleshooting Logic for this compound cluster_solubility Solubility Issues cluster_stability Stability Issues start Issue with this compound precipitate Precipitation Observed start->precipitate loss_activity Loss of Activity start->loss_activity check_conc Check Concentration precipitate->check_conc check_solvent Check Solvent precipitate->check_solvent check_ph Check pH of Medium loss_activity->check_ph check_time Time in Aqueous Solution loss_activity->check_time

Caption: Troubleshooting logic for this compound issues.

References

Technical Support Center: Optimizing Ro18-5362 Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Ro18-5362" is not available in the public domain. The following guide is based on the general principles of prodrug conversion and uses analogous examples to provide a framework for optimizing the conversion of a hypothetical ester-based prodrug to its active carboxylic acid form. Researchers should adapt these principles to the specific properties of their compound of interest.

A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body.[1][2] This conversion is a critical step for the prodrug's therapeutic effect.[3][4] The optimization of this process is a key focus in drug development.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the conversion of an ester prodrug to its active carboxylic acid form?

A1: Ester-based prodrugs are typically converted to their active carboxylic acid form through enzymatic hydrolysis. This reaction is often catalyzed by carboxylesterases, which are abundant in the liver, plasma, and intestine. The enzyme cleaves the ester bond, releasing the active drug and a promoiety, which should ideally be non-toxic.

Q2: What are the key factors influencing the conversion efficiency of this compound?

A2: The conversion efficiency of a prodrug like this compound can be influenced by several factors:

  • Enzyme Concentration and Activity: The rate of conversion is directly proportional to the concentration and activity of the responsible enzymes (e.g., carboxylesterases).

  • pH: The stability of the ester bond and the activity of the hydrolyzing enzymes are often pH-dependent.

  • Temperature: Enzymatic reactions are sensitive to temperature, with an optimal range for maximal activity.

  • Prodrug Concentration: At low concentrations, the reaction rate may be first-order with respect to the prodrug concentration. At high concentrations, the enzyme may become saturated, leading to zero-order kinetics.

  • Presence of Inhibitors or Inducers: Other compounds in the experimental system could inhibit or induce the activity of the converting enzymes.

Q3: How can I quantify the conversion of this compound to its active form?

A3: The conversion can be quantified by measuring the concentrations of both the prodrug and the active form over time. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying the prodrug and its active metabolite.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for detecting and quantifying both compounds, especially at low concentrations.

  • Elemental Analysis: Can be used for the quantitative determination of drug loading in polymeric prodrug products.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive or insufficient enzyme. 2. Suboptimal pH or temperature. 3. Presence of enzyme inhibitors. 4. Instability of the prodrug under experimental conditions.1. Use a fresh batch of enzyme or a higher concentration. Confirm enzyme activity with a known substrate. 2. Optimize the pH and temperature of the reaction buffer. 3. Identify and remove any potential inhibitors from the assay. 4. Assess the chemical stability of the prodrug in the assay buffer without the enzyme.
High Variability in Conversion Rates 1. Inconsistent pipetting or sample handling. 2. Fluctuations in temperature or pH. 3. Batch-to-batch variation in enzyme activity. 4. Heterogeneity in cell-based assays.1. Ensure accurate and consistent pipetting techniques. Use automated liquid handlers if possible. 2. Use a calibrated incubator and freshly prepared buffers. 3. Qualify each new batch of enzyme before use in experiments. 4. Ensure uniform cell seeding density and culture conditions.
Rapid, Uncontrolled Conversion 1. Non-enzymatic chemical hydrolysis. 2. High enzyme concentration or activity.1. Assess the stability of the prodrug in buffer at different pH values to determine the rate of chemical hydrolysis. 2. Reduce the enzyme concentration or reaction time.
Inconsistent Results in Cell-Based Assays 1. Low expression of converting enzymes in the cell line. 2. Poor cell permeability of the prodrug. 3. Cytotoxicity of the prodrug or its promoiety.1. Select a cell line known to express the relevant converting enzymes or transfect the cells with the gene for the enzyme. 2. Evaluate the lipophilicity and other physicochemical properties of the prodrug to assess its potential for membrane permeability. 3. Perform a cytotoxicity assay for the prodrug and the expected promoiety.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Conversion Assay

This protocol describes a general procedure for evaluating the conversion of a prodrug in the presence of a specific enzyme.

Materials:

  • This compound (prodrug) stock solution

  • Active form of this compound (as a standard)

  • Carboxylesterase (e.g., from porcine liver)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • HPLC or LC-MS system

Procedure:

  • Prepare a reaction mixture containing PBS and carboxylesterase at the desired concentration.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution to a final concentration of 10 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the concentrations of this compound and its active form.

  • Calculate the percentage of conversion at each time point.

Protocol 2: Cell-Based Conversion Assay

This protocol outlines a method for assessing prodrug conversion in a cellular context.

Materials:

  • A suitable cell line (e.g., HepG2, known for metabolic activity)

  • Cell culture medium

  • This compound stock solution

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Analytical instrumentation (HPLC or LC-MS)

Procedure:

  • Seed the cells in a multi-well plate and culture until they reach approximately 80-90% confluency.

  • Remove the culture medium and wash the cells with PBS.

  • Add fresh medium containing this compound at the desired concentration.

  • Incubate the plate at 37°C in a CO2 incubator.

  • At specified time points, collect both the cell culture medium and the cell lysate.

  • For the cell lysate, wash the cells with PBS, then add lysis buffer.

  • Analyze the concentrations of the prodrug and its active form in both the medium and the lysate using HPLC or LC-MS.

  • Normalize the conversion rate to the total protein concentration in the cell lysate.

Data Presentation

Table 1: Kinetic Parameters for this compound Conversion

Enzyme SourceKm (µM)Vmax (nmol/min/mg protein)
Porcine Liver EsteraseDataData
Human Liver MicrosomesDataData
HepG2 Cell LysateDataData

Table 2: Effect of pH on this compound Conversion Rate

pHHalf-life (min) in BufferHalf-life (min) with Enzyme
5.0DataData
6.0DataData
7.4DataData
8.0DataData

Visualizations

Conversion_Pathway Prodrug This compound (Prodrug) (Ester) ActiveDrug Active Form (Carboxylic Acid) Prodrug->ActiveDrug Enzymatic Hydrolysis Promoiety Promoiety (e.g., Alcohol) Prodrug->Promoiety Enzyme Carboxylesterase Enzyme->ActiveDrug

Caption: Biochemical conversion pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (Prodrug, Enzyme, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Prodrug) B->C D Time-course Sampling C->D E Quench Reaction D->E F Sample Processing (Centrifugation) E->F G LC-MS/HPLC Analysis F->G H Data Interpretation G->H

Caption: In vitro enzymatic conversion assay workflow.

Troubleshooting_Logic Start Low Conversion Observed CheckEnzyme Is Enzyme Active? Start->CheckEnzyme CheckConditions Are Conditions Optimal (pH, Temp)? CheckEnzyme->CheckConditions Yes Solution1 Use Fresh/More Enzyme CheckEnzyme->Solution1 No CheckStability Is Prodrug Stable? CheckConditions->CheckStability Yes Solution2 Optimize Buffer/Temp CheckConditions->Solution2 No Solution3 Investigate Chemical Degradation CheckStability->Solution3 No End Problem Resolved Solution1->End Solution2->End Solution3->End

References

Troubleshooting unexpected results with Ro18-5362

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro18-5362. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the less active sulfide prodrug of Ro 18-5364.[1][2] On its own, this compound does not significantly inhibit the gastric (H+/K+)-ATPase.[1] It requires conversion to its active sulfoxide form, Ro 18-5364, which is a potent inhibitor of the (H+/K+)-ATPase.[1] This enzyme is the proton pump responsible for gastric acid secretion.

Q2: What are the basic chemical properties of this compound?

PropertyValue
CAS Number 101387-97-7
Molecular Formula C22H25N3O2S
Molecular Weight 395.52 g/mol
Purity Typically ≥98%
Form Solid
Solubility Soluble in DMSO

Data sourced from GlpBio and CymitQuimica.[1]

Q3: How should this compound be stored?

For optimal stability, this compound should be stored at -20°C. Once a stock solution is prepared, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. If stored at -20°C, the stock solution should be used within one month; for storage at -80°C, it can be used within six months.

Troubleshooting Guide

Issue 1: No significant inhibition of (H+/K+)-ATPase activity is observed, even at high concentrations of this compound.

Possible Cause 1: Lack of Conversion to Active Form

This compound is a prodrug and is not expected to be highly active. Its inhibitory effect is dependent on its conversion to the active metabolite, Ro 18-5364. This conversion may not be occurring efficiently in your experimental system.

  • Recommendation: Ensure your experimental setup (e.g., in vivo model, specific cell type, or microsomal preparation) has the necessary metabolic components to convert the sulfide prodrug to its active sulfoxide form. The experimental system must be capable of this specific oxidation reaction.

Possible Cause 2: Incorrect Compound

There may have been a mix-up with the compound. The sulfoxide form, Ro 18-5364, is the potent inhibitor, not the sulfide form, this compound.

  • Recommendation: Verify the identity and purity of your compound. If direct and potent inhibition of the (H+/K+)-ATPase is desired, consider using Ro 18-5364 directly.

Comparative Inhibitory Activity

CompoundFormTargetEffectApparent Ki
This compound Sulfide (Prodrug)(H+/K+)-ATPaseNo significant effect up to 0.1 mMNot Applicable
Ro 18-5364 Sulfoxide (Active)(H+/K+)-ATPasePotent Inhibitor~0.1 µM

Data sourced from Sigrist-Nelson K, et al. (1987).

Issue 2: Inconsistent results between experimental batches.

Possible Cause 1: Degradation of the Compound

Improper storage or handling, such as repeated freeze-thaw cycles of stock solutions, can lead to the degradation of this compound.

  • Recommendation: Prepare single-use aliquots of your stock solution and store them at the recommended temperature (-20°C for up to one month or -80°C for up to six months).

Possible Cause 2: Variability in Metabolic Conversion

If using a biological system for the conversion, its metabolic capacity may vary between preparations (e.g., different batches of cells or microsomal fractions).

  • Recommendation: Standardize the preparation of your biological components as much as possible. Include positive controls with known metabolic activity to assess the viability of each batch.

Experimental Protocols

Key Experiment: Gastric (H+/K+)-ATPase Activity Assay

This protocol is a representative methodology for assessing the inhibitory effect of compounds on the gastric proton pump.

  • Preparation of (H+/K+)-ATPase Vesicles:

    • Isolate gastric mucosal vesicles from a suitable animal model (e.g., rabbit or hog) through a series of differential centrifugations.

    • Resuspend the final vesicle pellet in a suitable buffer (e.g., sucrose buffer) and store at -80°C.

  • ATPase Activity Measurement:

    • The assay measures the liberation of inorganic phosphate (Pi) from ATP.

    • The reaction mixture should contain buffer (e.g., Tris-HCl), MgCl2, KCl, and the prepared enzyme vesicles.

    • Add this compound (or the active compound Ro 18-5364) at various concentrations. A vehicle control (e.g., DMSO) should be included.

    • Pre-incubate the enzyme with the compound for a specified time at 37°C.

    • Initiate the reaction by adding ATP.

    • Stop the reaction after a defined period (e.g., 10-20 minutes) by adding a stopping reagent like trichloroacetic acid.

    • Quantify the liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.

    • Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

signaling_pathway Mechanism of this compound Action cluster_prodrug Cellular Environment cluster_pump Gastric Parietal Cell Membrane Ro18_5362 This compound (Sulfide Prodrug) Ro18_5364 Ro 18-5364 (Active Sulfoxide) Ro18_5362->Ro18_5364 Metabolic Oxidation Pump (H+/K+)-ATPase (Proton Pump) Ro18_5364->Pump Inhibits H_out H+ (out) Gastric Acid Pump->H_out Pumps H_in H+ (in) H_in->Pump Binds experimental_workflow Troubleshooting Workflow for this compound Start Experiment Start: Test this compound Observe Observe Results Start->Observe Expected Expected Inhibition (Successful Conversion) Observe->Expected Yes Unexpected No Inhibition Observe->Unexpected No End_Success Proceed with Analysis Expected->End_Success Check_Conversion Check for Metabolic Conversion Capability Unexpected->Check_Conversion Check_Compound Verify Compound Identity (this compound vs Ro 18-5364) Check_Conversion->Check_Compound System OK End_Fail Re-evaluate Experimental System or Compound Source Check_Conversion->End_Fail System Lacks Capability Check_Storage Review Storage and Handling Procedures Check_Compound->Check_Storage Identity OK Check_Compound->End_Fail Wrong Compound Use_Active Use Active Compound (Ro 18-5364) as Control Check_Storage->Use_Active Handling OK Check_Storage->End_Fail Degradation Likely Use_Active->End_Success Control Works

References

Adjusting Ro18-5362 experimental conditions for optimal results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro18-5362 and its active form, Ro 18-5364, in their experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug that is converted to its active form, Ro 18-5364 (a sulfoxide). Ro 18-5364 is a potent and rapid inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), also known as the proton pump.[1][2] This enzyme is responsible for the final step in gastric acid secretion. The inhibitory action of Ro 18-5364 is initiated by acid-catalyzed conversion to a reactive species that forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase, leading to its irreversible inhibition.

Q2: Why am I observing low efficacy with this compound in my in vitro assay?

A2: this compound itself is significantly less active than its sulfoxide metabolite, Ro 18-5364.[1] For direct in vitro assays on isolated H+/K+-ATPase, it is crucial to use the active form, Ro 18-5364. Furthermore, the inhibitory activity of Ro 18-5364 is highly dependent on an acidic environment (low pH) to facilitate its conversion to the active, sulfenamide form.[1] Ensure your assay buffer surrounding the enzyme has a sufficiently low pH (e.g., pH 6.0) for optimal activation and inhibition.[1]

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C. To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to prepare aliquots of the stock solution.

Q4: Can I use this compound for cell-based assays?

A4: Yes, this compound can be used in cell-based assays, particularly with cells that can metabolize the prodrug to its active form, Ro 18-5364. However, the metabolic capacity of cell lines can vary. If you are not observing the expected effect, consider using the active form, Ro 18-5364, directly. For any cell-based assay, it is essential to perform a cell viability or cytotoxicity assay to ensure the observed effects are not due to non-specific toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no inhibition of H+/K+-ATPase activity Using the inactive prodrug this compound instead of the active form Ro 18-5364.For direct enzyme inhibition assays, always use the active sulfoxide form, Ro 18-5364.
Inappropriate pH of the assay buffer.The activation of Ro 18-5364 is acid-catalyzed. Ensure the assay buffer pH is acidic (e.g., pH 6.0) to facilitate the conversion to its active inhibitory species.
Degradation of the compound.Ensure proper storage of the compound (-20°C) and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
High variability between replicate wells Inconsistent pipetting of the enzyme or compound.Use calibrated pipettes and ensure thorough mixing of all reagents.
Temperature fluctuations during the assay.Maintain a constant temperature (e.g., 37°C) throughout the incubation steps.
Apparent loss of inhibition over time Presence of reducing agents in the assay buffer.The inhibitory disulfide bond can be reversed by reducing agents like dithiothreitol (DTT). Avoid including such agents in your final assay buffer.
Synthesis of new, uninhibited H+/K+-ATPase in cellular assays.In long-term cell culture experiments, the cell may synthesize new enzyme. Consider the half-life of the proton pump in your experimental design.

Quantitative Data

Table 1: Inhibitory Potency of Ro 18-5364 against Gastric H+/K+-ATPase

ParameterValueConditionReference
Apparent Kᵢ0.1 µMpH 6.0
IC₅₀~0.072 µM (for a related compound, E3810)Hog gastric vesicles, pH 6.11
IC₅₀0.47 µM (for Omeprazole)Hog gastric vesicles, pH 6.11

Note: The IC₅₀ values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and pH.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from methodologies used for proton pump inhibitors.

1. Preparation of H+/K+-ATPase Enriched Gastric Microsomes:

  • Source: Hog or rabbit gastric mucosa is a common source for isolating H+/K+-ATPase enriched microsomes.

  • Procedure: A detailed protocol for the isolation and preparation of gastric microsomes can be found in various publications. The general steps involve homogenization of the gastric mucosa, followed by differential centrifugation and sucrose gradient centrifugation to enrich for the microsomal fraction containing the H+/K+-ATPase.

2. ATPase Activity Assay (Phosphate Release Method):

  • Principle: The activity of H+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Reagents:

    • Assay Buffer: e.g., 40 mM Tris-HCl (pH 6.1), 2 mM MgCl₂, 10 mM KCl.

    • Enzyme: H+/K+-ATPase enriched microsomes.

    • Substrate: 2 mM ATP.

    • Inhibitor: Ro 18-5364 dissolved in DMSO.

    • Phosphate Detection Reagent: e.g., Malachite green-molybdate solution.

  • Procedure:

    • Prepare serial dilutions of Ro 18-5364 in the assay buffer. Include a vehicle control (DMSO).

    • In a 96-well plate, add the diluted Ro 18-5364 or vehicle control.

    • Add the H+/K+-ATPase enriched microsomes to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding and activation.

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

    • Calculate the percentage of inhibition relative to the vehicle control.

Visualizations

Signaling Pathway of H+/K+-ATPase Regulation and Inhibition

G cluster_0 Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + HK_ATPase_inactive H⁺/K⁺-ATPase (inactive, cytoplasmic vesicles) PKA->HK_ATPase_inactive Translocation IP3_DAG IP3 / DAG PLC->IP3_DAG + Ca2 Ca²⁺ IP3_DAG->Ca2 + Ca2->HK_ATPase_inactive Translocation HK_ATPase_active H⁺/K⁺-ATPase (active, apical membrane) HK_ATPase_inactive->HK_ATPase_active Inhibited_Pump Inhibited H⁺/K⁺-ATPase HK_ATPase_active->Inhibited_Pump H_out H⁺ (Gastric Lumen) HK_ATPase_active->H_out Secretion Ro18_5362 This compound (Prodrug) Ro18_5364 Ro 18-5364 (Active form) Ro18_5362->Ro18_5364 Metabolism Ro18_5364->HK_ATPase_active Inhibits Acid_Activation Acidic Environment (H⁺) Ro18_5364->Acid_Activation Acid_Activation->Ro18_5364 Activates K_in K⁺ K_in->HK_ATPase_active

Caption: Regulation of H+/K+-ATPase and its inhibition by this compound/Ro 18-5364.

Experimental Workflow for In Vitro H+/K+-ATPase Inhibition Assay

G prep_reagents Prepare Reagents (Assay Buffer, ATP, Ro 18-5364 dilutions) add_inhibitor Add Ro 18-5364/ Vehicle to 96-well Plate prep_reagents->add_inhibitor prep_enzyme Prepare H⁺/K⁺-ATPase (Gastric Microsomes) add_enzyme Add H⁺/K⁺-ATPase to Wells prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 10 min at 37°C) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP) pre_incubate->start_reaction incubate Incubate (e.g., 20 min at 37°C) start_reaction->incubate stop_reaction Stop Reaction (Add Phosphate Detection Reagent) incubate->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs analyze_data Analyze Data (Calculate % Inhibition, IC₅₀) measure_abs->analyze_data

Caption: Workflow for determining the inhibitory effect of Ro 18-5364 on H+/K+-ATPase.

References

Pitfalls to avoid when working with sulfide pro-drugs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulfide Prodrugs

Welcome to the technical support center for researchers working with sulfide and hydrogen sulfide (H₂S) releasing prodrugs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during development and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Stability and Formulation

Question 1: My sulfide prodrug is degrading prematurely in my formulation or during storage. What are the likely causes and how can I fix this?

Answer: Premature degradation is a common challenge, often due to hydrolysis or oxidation. Sulfide prodrugs, especially those designed to release H₂S, can be sensitive to pH, moisture, and oxygen.[1][2]

Troubleshooting Steps:

  • Analyze Degradation Products: Use LC-MS or GC-MS to identify the degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).

  • Assess pH Sensitivity: Evaluate the prodrug's stability across a range of pH values (e.g., pH 4, 7.4, 9).[2][3] Many ester-based prodrugs are unstable at alkaline pH.[3]

  • Check for Oxidation: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents to see if stability improves. The sulfur atom is susceptible to oxidation.

  • Evaluate Formulation Excipients: Some excipients can catalyze degradation. Test the stability of your prodrug in the presence of each individual excipient in your formulation.

Solutions:

  • pH Adjustment: Formulate the prodrug in a buffer system that ensures its maximum stability.

  • Lyophilization: For aqueous formulations, lyophilization (freeze-drying) can prevent hydrolytic degradation during storage.

  • Antioxidants: Consider adding antioxidants like ascorbic acid to the formulation, especially if oxidation is the primary degradation pathway.

  • Structural Modification: If formulation strategies fail, consider redesigning the prodrug linker to be less susceptible to premature chemical cleavage.

Question 2: My prodrug has poor aqueous solubility, making it difficult to formulate for in vivo studies. What are my options?

Answer: Poor solubility is a frequent hurdle in drug development. The prodrug approach itself is often used to enhance the solubility of a parent drug; however, the prodrug may still have solubility challenges.

Troubleshooting & Solutions:

  • Salt Formation: If your prodrug has an ionizable group, forming a salt can dramatically increase aqueous solubility.

  • Co-solvents: Use pharmaceutically acceptable co-solvents such as PEG 300, PEG 400, or propylene glycol. Conduct stability studies in these solvent systems.

  • Prodrug Modification: Add a highly soluble promoiety, such as a phosphate group or a polyethylene glycol (PEG) chain, to the prodrug structure.

  • Formulation Technologies: Explore advanced formulation strategies like nano-encapsulation or creating amorphous solid dispersions to improve the dissolution rate and solubility.

Category 2: Metabolism and Activation

Question 3: I'm observing inconsistent or lower-than-expected efficacy in vivo. Could this be related to prodrug activation?

Answer: Yes, this is a classic pitfall. The therapeutic effect of a prodrug depends on its efficient conversion to the active sulfide/thiol form at the target site. Inconsistent activation can stem from several factors.

Troubleshooting Workflow:

G cluster_0 A Low In Vivo Efficacy Observed B Is the prodrug stable in circulation? A->B C Assess plasma stability. (See Protocol 1) B->C Check D Is the prodrug reaching the target tissue? B->D Yes H Prodrug may be cleared too rapidly. C->H No E Perform biodistribution study (e.g., LC-MS). D->E Check F Is the activating enzyme present and active? D->F Yes I Poor PK properties. Redesign for better tissue penetration. E->I No G Measure enzyme levels/ activity in target tissue. F->G Check J Enzyme expression is low/ absent. Consider alternative activation strategy. F->J No

Caption: Troubleshooting logic for low in vivo efficacy.

Key Considerations:

  • Enzymatic Dependence: Many sulfide prodrugs are activated by specific enzymes like cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), or esterases. The expression and activity of these enzymes can vary significantly between tissues and species, leading to inconsistent results.

  • Cofactor Availability: Some activation pathways require cofactors like pyridoxal-5'-phosphate (PLP) or reducing agents such as glutathione (GSH). Depletion of these cofactors in a disease state can impair prodrug activation.

  • Thiol-Triggered Release: For prodrugs activated by thiols (e.g., GSH), efficacy can be highly dependent on the intracellular redox state.

Question 4: How do I know if my prodrug is being activated by enzymatic or non-enzymatic pathways?

Answer: Differentiating between these pathways is crucial for understanding the mechanism of action.

Experimental Approach:

  • Heat-Inactivated Controls: Compare the rate of drug release in fresh tissue homogenates versus heat-inactivated homogenates. The loss of activity after heating points to an enzymatic process.

  • Enzyme Inhibitors: Use specific inhibitors for candidate enzymes (e.g., inhibitors for esterases or CYPs) to see if prodrug activation is blocked.

  • Cell-Free vs. Cell-Based Assays: Compare the release rate in a simple buffer solution (pH 7.4) with the rate in a cell culture medium containing cells. Faster release in the presence of cells suggests cellular metabolic involvement.

  • Purified Enzymes: The most direct method is to test for activation using purified enzymes suspected to be involved in the activation pathway.

Table 1: Comparison of Activation Pathways

CharacteristicEnzymatic ActivationNon-Enzymatic Chemical Activation
Trigger Specific enzymes (e.g., esterases, CYPs, CSE/CBS)pH change, reaction with ubiquitous molecules (e.g., GSH)
Kinetics Follows Michaelis-Menten kinetics; saturableTypically follows first-order kinetics; non-saturable
Inhibition Can be blocked by specific enzyme inhibitorsGenerally not affected by enzyme inhibitors
Heat Sensitivity Lost upon heat denaturation of proteinsLargely unaffected by heat
Example Ester prodrug cleaved by carboxylesterasesDisulfide prodrug reduced by glutathione (GSH)
Category 3: Analytical Challenges and Off-Target Effects

Question 5: I am struggling to accurately quantify the released H₂S or the active thiol from my prodrug in biological samples. What are the best methods?

Answer: Quantifying volatile and reactive species like H₂S is notoriously difficult. The choice of method depends on the specific analyte and the biological matrix.

Common Analytical Methods:

  • Methylene Blue Assay: A traditional colorimetric method for total sulfide measurement. A key pitfall is that its use of strong acid can liberate H₂S from acid-labile sulfur pools, leading to overestimation.

  • Gas Chromatography (GC): Can provide specific quantification of H₂S, often coupled with a sulfur-selective detector (e.g., flame photometric detector).

  • Monobromobimane (MBB) Derivatization with HPLC-Fluorescence: MBB reacts with thiols to form a stable, fluorescent adduct that can be easily quantified by HPLC. This is an excellent method for measuring the active thiol metabolite.

  • Ion-Selective Electrodes (ISE): Useful for real-time monitoring of sulfide concentrations in solutions, but can suffer from interference from other ions in complex biological media.

Table 2: Summary of Analytical Methods for Sulfide/Thiol Quantification

MethodAnalyteProsCons
Methylene BlueTotal SulfideSimple, inexpensiveProne to overestimation, destructive to sample
Gas ChromatographyH₂S GasHigh specificityRequires specialized equipment, sample volatility is an issue
HPLC-Fluorescence (with MBB)Free ThiolsHigh sensitivity and specificityRequires derivatization step
Ion-Selective ElectrodeSulfide IonsReal-time measurementPotential for interference, matrix effects

Question 6: I'm concerned about off-target effects. How can my sulfide prodrug cause toxicity?

Answer: Off-target effects are a significant concern. The released active thiol or H₂S can interact with numerous biological molecules.

Potential Off-Target Mechanisms:

  • Covalent Protein Modification: The active thiol can form disulfide bonds with cysteine residues on proteins, potentially altering their function. This is a major source of idiosyncratic toxicity.

  • Inhibition of Metalloenzymes: H₂S is a known inhibitor of enzymes that contain metal centers, most notably cytochrome c oxidase in the mitochondrial respiratory chain.

  • Redox Imbalance: High concentrations of released thiols can disrupt the cellular redox balance by reacting with glutathione and other endogenous antioxidants.

Diagram of Off-Target Pathways:

G cluster_0 cluster_1 Off-Target Effects Prodrug Sulfide Prodrug ActiveThiol Active Thiol (R-SH) / H₂S Prodrug->ActiveThiol Activation ProteinMod Protein Cysteine Modification ActiveThiol->ProteinMod EnzymeInhib Metalloenzyme Inhibition (e.g., Cytochrome c Oxidase) ActiveThiol->EnzymeInhib Redox Redox System Disruption (e.g., GSH Depletion) ActiveThiol->Redox Toxicity Cellular Toxicity ProteinMod->Toxicity EnzymeInhib->Toxicity Redox->Toxicity

Caption: Potential pathways for off-target toxicity.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a sulfide prodrug in plasma and calculate its half-life.

Methodology:

  • Preparation: Pre-warm rat, mouse, or human plasma to 37°C.

  • Initiation: Spike the prodrug into the plasma at a final concentration of 1-5 µM. Immediately take a time zero (t=0) sample and quench it by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Incubation: Incubate the remaining plasma sample at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes). Quench each aliquot immediately as described in step 2.

  • Sample Processing: Centrifuge all quenched samples at high speed (e.g., >12,000 g) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining prodrug using a validated LC-MS/MS method.

  • Calculation: Plot the natural logarithm of the percentage of prodrug remaining versus time. The slope of the linear regression line can be used to calculate the half-life (t½ = -0.693 / slope).

Protocol 2: Methylene Blue Assay for H₂S Release

Objective: To quantify the amount of H₂S released from a prodrug over time in a buffer system.

Methodology:

  • Reagent Preparation:

    • Zinc Acetate (1% w/v): Trapping solution for H₂S.

    • N,N-dimethyl-p-phenylenediamine sulfate (20 mM): In 7.2 M HCl.

    • Ferric Chloride (30 mM): In 1.2 M HCl.

  • Experiment Setup: In a sealed vial, add the prodrug to a phosphate-buffered saline (PBS, pH 7.4) solution. If desired, add a source of activating enzyme or thiol (e.g., L-cysteine).

  • Incubation: Incubate the reaction mixture at 37°C.

  • H₂S Trapping: At each time point, take an aliquot of the reaction mixture and add it to the zinc acetate solution to trap the released H₂S as zinc sulfide (ZnS).

  • Color Development: To the ZnS-containing solution, add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution. This reaction forms methylene blue in the presence of sulfide.

  • Quantification: After 20-30 minutes of color development in the dark, measure the absorbance at 670 nm.

  • Standard Curve: Create a standard curve using known concentrations of a sulfide standard (e.g., NaHS or Na₂S) to calculate the concentration of H₂S released from the prodrug.

References

Ro18-5362 inconsistent results in repeat experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in repeat experiments with Ro18-5362.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the less active sulfide prodrug of Ro 18-5364.[1][2] On its own, this compound has been shown to not significantly affect (H+/K+)-ATPase activity, even at concentrations as high as 0.1 mM.[2][3] For its therapeutic effect, this compound must be metabolized to its active sulfoxide form, Ro 18-5364. This active metabolite is a potent inhibitor of the gastric proton pump, the (H+/K+)-ATPase.[2] The inhibition of this enzyme blocks the final step in gastric acid secretion.

Q2: How is this compound converted to its active form, Ro 18-5364?

The conversion of the this compound sulfide to the Ro 18-5364 sulfoxide is a metabolic oxidation step. In a research setting, particularly in cell-based assays, this conversion is dependent on the metabolic capacity of the cell line being used. Cell lines with low or absent expression of the necessary metabolic enzymes (e.g., cytochrome P450 enzymes) may not efficiently convert the prodrug, leading to a lack of activity.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. The compound is typically dissolved in DMSO to create a stock solution. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the stability of this compound and its active form in aqueous solutions?

The stability of substituted benzimidazoles, the class of compounds to which Ro 18-5364 belongs, is pH-dependent. These compounds are generally more stable at neutral or slightly alkaline pH and degrade more rapidly in acidic conditions. Since the active form, Ro 18-5364, requires an acidic environment for its inhibitory action on the proton pump, the stability in your experimental system's buffer and media is a critical factor to consider.

Troubleshooting Guides

Issue 1: High Variability in Potency (IC50) Between Experiments

Symptoms:

  • Inconsistent IC50 values for this compound in repeat cell-based assays.

  • Dose-response curves that shift significantly between experiments.

  • Lack of reproducibility in the inhibition of downstream effects of proton pump activity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Prodrug Conversion 1. Characterize Cell Line Metabolism: Confirm that your cell line expresses the necessary metabolic enzymes (e.g., CYPs) to convert this compound to Ro 18-5364. If not, consider using a cell line with known metabolic capacity or co-culturing with metabolically active cells (e.g., hepatocytes). 2. Standardize Incubation Time: The conversion of the prodrug is time-dependent. Ensure that the incubation time with this compound is consistent across all experiments. 3. Use the Active Metabolite: As a positive control, run parallel experiments with the active metabolite, Ro 18-5364, to confirm that the downstream assay is working as expected.
Cell Health and Seeding Density 1. Monitor Cell Viability: Always assess cell health and viability before and during the experiment. Stressed or unhealthy cells can have altered metabolic activity. 2. Maintain Consistent Seeding Density: Ensure that cells are seeded at the same density for every experiment, as confluency can affect cellular metabolism and response to treatment. 3. Control Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and metabolic drift.
Compound Stability and Handling 1. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted compound. 2. Minimize Freeze-Thaw Cycles: Aliquot your stock solution to minimize the number of freeze-thaw cycles. 3. Check for Precipitation: Visually inspect your treatment media for any signs of compound precipitation, especially at higher concentrations.
Assay Conditions 1. Control pH of Media: The activity of the active metabolite, Ro 18-5364, is pH-dependent. Ensure that the pH of your cell culture media and assay buffers is consistent between experiments. 2. Minimize "Edge Effects": In microplate-based assays, avoid using the outer wells, or fill them with sterile media or PBS to minimize evaporation and temperature gradients that can lead to variability.
Issue 2: Complete Lack of Activity of this compound

Symptoms:

  • This compound fails to show any inhibitory effect, even at high concentrations.

  • No difference is observed between the vehicle control and the this compound treated groups.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
No Prodrug Conversion 1. Metabolically Incompetent Cell Line: Your chosen cell line may lack the specific enzymes required to activate this compound. Test the compound in a different cell line known to have broad metabolic capabilities. 2. Use an External Metabolic Activation System: Consider pre-incubating this compound with liver microsomes or S9 fractions to generate the active metabolite before adding it to your cells.
Degraded Compound 1. Verify Compound Integrity: If possible, verify the integrity of your this compound stock solution using an analytical method like HPLC. 2. Purchase New Compound: If there is any doubt about the quality or storage history of your compound, obtain a new vial from a reputable supplier.
Inappropriate Assay System 1. Lack of Target Expression: Confirm that your cell line expresses the (H+/K+)-ATPase proton pump. 2. Assay Not Sensitive to Proton Pump Inhibition: Ensure that the endpoint of your assay is a direct or well-validated downstream consequence of (H+/K+)-ATPase activity.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 101387-97-7
Molecular Formula C22H25N3O2S
Molecular Weight 395.52 g/mol
Purity >98%
Form Solid
Solubility Soluble in DMSO

Table 2: Comparative In Vitro Potency of Proton Pump Inhibitors against (H+/K+)-ATPase

CompoundIC50 Value (µM)Experimental SystemReference
Ro 18-5364 0.034Isolated Rabbit Gastric Glands
Omeprazole 5.8H+,K+-ATPase
Omeprazole 0.47Hog Gastric Vesicles
Lansoprazole 0.007Isolated Rabbit Gastric Glands
Pantoprazole 6.8Gastric Membrane Vesicles
Esomeprazole 2.3H+,K+-ATPase

Note: The potency of these inhibitors can vary significantly depending on the experimental conditions, particularly the pH.

Experimental Protocols

Protocol 1: General Cell-Based Assay for this compound Activity

This protocol provides a general framework for assessing the activity of this compound in an adherent cell line expressing the (H+/K+)-ATPase.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh growth medium.

    • Perform a cell count and assess viability using trypan blue exclusion.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Endpoint Measurement:

    • Measure the downstream effect of (H+/K+)-ATPase inhibition. This could be a change in intracellular pH, a cell viability assay (e.g., MTT or resazurin), or a specific reporter assay.

    • Follow the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This protocol is for directly measuring the inhibitory activity of the active metabolite, Ro 18-5364, on isolated H+/K+-ATPase.

  • Preparation of H+/K+-ATPase Enriched Microsomes:

    • Isolate H+/K+-ATPase enriched microsomes from a suitable source (e.g., hog or rabbit gastric mucosa) following established protocols.

    • Determine the protein concentration of the microsomal preparation using a Bradford assay.

  • Inhibition Assay:

    • Prepare serial dilutions of Ro 18-5364 in an appropriate assay buffer.

    • In a 96-well plate, add the assay buffer, the compound dilution or vehicle control, and the H+/K+-ATPase enriched microsomes.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the enzymatic reaction by adding a mixture of ATP and KCl.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a solution like trichloroacetic acid.

  • Phosphate Detection:

    • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Create a standard curve using a phosphate standard to quantify the amount of Pi released.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

G This compound Activation and Mechanism of Action cluster_0 Prodrug Administration cluster_1 Metabolic Activation (e.g., in cells) cluster_2 Target Inhibition (Acidic Environment) This compound\n(Sulfide Prodrug) This compound (Sulfide Prodrug) Ro 18-5364\n(Active Sulfoxide) Ro 18-5364 (Active Sulfoxide) This compound\n(Sulfide Prodrug)->Ro 18-5364\n(Active Sulfoxide) Oxidation (e.g., by CYPs) H+/K+-ATPase\n(Proton Pump) H+/K+-ATPase (Proton Pump) Ro 18-5364\n(Active Sulfoxide)->H+/K+-ATPase\n(Proton Pump) Acid-catalyzed rearrangement Inhibition Inhibition H+/K+-ATPase\n(Proton Pump)->Inhibition Covalent Binding

Caption: Prodrug activation pathway of this compound.

G Troubleshooting Inconsistent Results with this compound Inconsistent Results Inconsistent Results Check Compound Check Compound Inconsistent Results->Check Compound Check Cells Check Cells Inconsistent Results->Check Cells Check Assay Check Assay Inconsistent Results->Check Assay Prodrug Conversion Prodrug Conversion Check Compound->Prodrug Conversion Cell Health/Density Cell Health/Density Check Cells->Cell Health/Density Assay Conditions (pH) Assay Conditions (pH) Check Assay->Assay Conditions (pH) Solution Solution Prodrug Conversion->Solution Cell Health/Density->Solution Assay Conditions (pH)->Solution

Caption: Workflow for troubleshooting inconsistent results.

G Decision Tree for Optimizing this compound Experiments Start Start Is there activity? Is there activity? Start->Is there activity? Is it reproducible? Is it reproducible? Is there activity?->Is it reproducible? Yes Check Prodrug Conversion Check Prodrug Conversion Is there activity?->Check Prodrug Conversion No Optimize Cell Conditions Optimize Cell Conditions Is it reproducible?->Optimize Cell Conditions Standardize Protocol Standardize Protocol Is it reproducible?->Standardize Protocol No Proceed with experiments Proceed with experiments Is it reproducible?->Proceed with experiments Use Active Metabolite Use Active Metabolite Check Prodrug Conversion->Use Active Metabolite

Caption: Decision tree for experimental optimization.

References

Validation & Comparative

A Comparative Analysis of Ro18-5362 and Other Proton Pump Inhibitor Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proton pump inhibitor (PPI) prodrug Ro18-5362 and its active form, Ro 18-5364, against other well-established PPIs such as omeprazole, lansoprazole, and pantoprazole. The information is compiled from preclinical studies and is intended for an audience with a background in pharmacology and drug development.

Executive Summary

Mechanism of Action: A Shared Pathway

All proton pump inhibitors discussed herein are prodrugs that require activation in an acidic environment.[3] They accumulate in the acidic canaliculi of the gastric parietal cells. The acidic conditions catalyze the conversion of the inactive prodrug into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inhibition.[3] Acid secretion can only resume upon the synthesis of new proton pump enzymes.

This compound follows this general mechanism, where it is converted to the active sulfoxide Ro 18-5364.[1] The potency of substituted benzimidazoles as H+/K+-ATPase inhibitors has been correlated with their rate of acid-activation.

PPI_Mechanism cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) Prodrug PPI Prodrug (e.g., this compound, Omeprazole) Activation Acid-Catalyzed Activation Prodrug->Activation Accumulation Active_Metabolite Active Sulfenamide (e.g., Ro 18-5364) Activation->Active_Metabolite Proton_Pump H+/K+ ATPase (Proton Pump) Active_Metabolite->Proton_Pump Covalent Binding Inhibition Irreversible Inhibition Proton_Pump->Inhibition Blocks H+ Secretion

Fig. 1: General activation and signaling pathway of proton pump inhibitor prodrugs.

Comparative In Vitro Potency

The primary available quantitative data for Ro 18-5364 comes from in vitro studies comparing its ability to inhibit gastric acid secretion against other PPIs. One key study utilized the [¹⁴C]-aminopyrine accumulation assay in isolated rabbit gastric glands as an index of acid secretion. The results, including the half-maximal inhibitory concentrations (IC50), are summarized below.

Proton Pump InhibitorIC50 (µM) for Inhibition of Acid SecretionApparent Ki (µM) for H+/K+ ATPase Inhibition
Lansoprazole0.007Not Reported
Omeprazole0.012Not Reported
Rabeprazole0.018Not Reported
Ro 18-5364 0.034 0.1
Pantoprazole0.050Not Reported

Table 1: Comparative in vitro potency of various proton pump inhibitors.

Based on these in vitro findings, Ro 18-5364 is a potent inhibitor of gastric acid secretion, although it appears to be less potent than lansoprazole, omeprazole, and rabeprazole in this specific assay. It is important to note that the prodrug form, this compound, was found to be significantly less active, failing to substantially affect H+/K+-ATPase activity even at concentrations as high as 0.1 mM.

Experimental Protocols

H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the proton pump enzyme, typically isolated from gastric microsomes.

H_K_ATPase_Assay A Isolate Gastric Microsomes (Source of H+/K+ ATPase) B Pre-incubate Microsomes with PPI (e.g., Ro 18-5364) at varying concentrations A->B C Initiate Reaction with ATP B->C D Measure Rate of ATP Hydrolysis (e.g., Phosphate Release Assay) C->D E Calculate IC50 or Ki value D->E

Fig. 2: General experimental workflow for an H+/K+ ATPase inhibition assay.

Detailed Methodology:

  • Preparation of H+/K+ ATPase-rich Microsomes: Gastric mucosa from a suitable animal model (e.g., rabbit or hog) is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with the H+/K+ ATPase enzyme.

  • Incubation with Inhibitor: The microsomal preparation is pre-incubated with various concentrations of the test compound (e.g., Ro 18-5364) and control PPIs for a defined period at a specific pH (e.g., pH 6.0 to facilitate activation).

  • Enzymatic Reaction: The enzymatic reaction is initiated by the addition of ATP and K+. The H+/K+ ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi), which is coupled to the transport of H+ ions.

  • Measurement of Activity: The rate of ATP hydrolysis is determined by quantifying the amount of inorganic phosphate released over time, often using a colorimetric method such as the malachite green assay.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. These data are then used to determine the IC50 or apparent Ki value.

[¹⁴C]-Aminopyrine Accumulation Assay in Isolated Gastric Glands

This assay provides an indirect measure of acid secretion in intact, isolated gastric glands. Aminopyrine, a weak base, freely diffuses across cell membranes but becomes trapped in acidic compartments. The extent of its accumulation is therefore proportional to the degree of acid secretion.

Detailed Methodology:

  • Isolation of Gastric Glands: Gastric glands are isolated from the gastric mucosa of an animal model, typically rabbit, by collagenase digestion.

  • Incubation Conditions: The isolated glands are incubated in a buffer containing [¹⁴C]-aminopyrine, a secretagogue to stimulate acid production (e.g., histamine or dibutyryl-cAMP), and varying concentrations of the PPI being tested.

  • Separation and Lysis: After incubation, the glands are separated from the incubation medium by centrifugation. The gland pellet is then lysed to release the trapped [¹⁴C]-aminopyrine.

  • Quantification: The amount of radioactivity in the lysed glands and the supernatant is measured using liquid scintillation counting.

  • Calculation of Aminopyrine Ratio: The ratio of [¹⁴C]-aminopyrine concentration inside the glands to that in the medium is calculated. A higher ratio indicates greater acid secretion. The inhibitory effect of the PPI is determined by the reduction in this ratio compared to the stimulated control.

Limitations and Concluding Remarks

The available data on this compound and its active form, Ro 18-5364, are limited to early in vitro studies. There is a notable absence of published data on the following:

  • Activation Kinetics: Quantitative data on the rate of conversion of this compound to Ro 18-5364 under various pH conditions are not available, making a direct comparison of its activation profile with other PPIs impossible.

  • In Vivo Efficacy and Duration of Action: No in vivo studies in animal models comparing the efficacy and duration of acid suppression by this compound against other PPIs have been identified in the public literature.

  • Pharmacokinetics and Safety: There is no available information on the absorption, distribution, metabolism, excretion (ADME), or safety profile of this compound.

  • Clinical Data: No clinical trials involving this compound appear to have been published.

References

Validating the Inactivity of Ro18-5362 on (H⁺ + K⁺)-ATPase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the inactivity of the investigational compound Ro18-5362 on the gastric proton pump, (H⁺ + K⁺)-ATPase. The data presented herein contrasts the lack of effect of this compound with the well-documented inhibitory activities of established proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs). Experimental protocols and mechanistic diagrams are included to support further research and drug development efforts in this area.

Executive Summary

Experimental evidence demonstrates that this compound, a sulfide compound, does not significantly inhibit (H⁺ + K⁺)-ATPase activity, even at high concentrations.[1] In stark contrast, its sulfoxide metabolite, Ro 18-5364, is a potent inhibitor of the proton pump.[1][2] This guide presents a clear comparison of this compound with active inhibitors such as omeprazole, lansoprazole, and the reversible inhibitor SCH 28080, highlighting the structural nuances that dictate activity against the (H⁺ + K⁺)-ATPase.

Comparative Analysis of (H⁺ + K⁺)-ATPase Inhibitors

The following tables summarize the inhibitory potency of various compounds against (H⁺ + K⁺)-ATPase.

Table 1: Inhibitory Potency (IC₅₀) of Selected Compounds on (H⁺ + K⁺)-ATPase

CompoundIC₅₀ (µM)Organism/Tissue SourceNotes
This compound > 100 Swine Gastric MucosaNo significant inhibition observed at 0.1 mM.[1]
Ro 18-53640.072 (at pH 6.11)Hog Gastric VesiclesSulfoxide metabolite of this compound.[3]
Omeprazole0.47 (at pH 6.11)Hog Gastric VesiclesIrreversible inhibitor, requires acid activation.
Omeprazole1.7Pig Gastric Microsomes
Omeprazole2.4Swine Gastric Vesicles
Omeprazole4Human Gastric Mucosa
Lansoprazole6.3Not SpecifiedIrreversible inhibitor.
Pantoprazole6.8Swine Gastric VesiclesIrreversible inhibitor.
SCH 280802.5Rabbit Fundic MucosaReversible, K⁺-competitive inhibitor.

Table 2: Inhibition Constant (Kᵢ) of Selected Compounds

CompoundKᵢType of InhibitionNotes
This compound N/A Inactive
Ro 18-53640.1 µM (at pH 6)Not SpecifiedPotent inhibitor.
SCH 2808024 nMK⁺-competitiveReversible inhibitor.

Experimental Protocols

Protocol for (H⁺ + K⁺)-ATPase Activity Assay

This protocol outlines a common method for determining the activity of (H⁺ + K⁺)-ATPase by measuring the rate of ATP hydrolysis.

1. Preparation of Gastric Microsomal Vesicles:

  • Isolate gastric mucosa from a suitable animal model (e.g., swine, rabbit).

  • Homogenize the tissue in a buffered sucrose solution.

  • Perform differential centrifugation to enrich for microsomal vesicles containing the (H⁺ + K⁺)-ATPase.

  • Resuspend the final pellet in a suitable buffer and store at -80°C.

2. ATPase Activity Assay (Colorimetric Measurement of Inorganic Phosphate):

  • Prepare a reaction mixture containing:

    • 40 mM Tris-HCl buffer (pH 7.4)

    • 2 mM MgCl₂

    • Gastric microsomal vesicles (10 µg protein)

    • Test compound (e.g., this compound, omeprazole) at various concentrations or vehicle control.

  • Pre-incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding 2 mM ATP.

  • Incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding an ice-cold solution of trichloroacetic acid (TCA).

  • Centrifuge to pellet the precipitated protein.

  • Determine the amount of inorganic phosphate (Pi) released in the supernatant using a colorimetric method, such as the ammonium molybdate method. The absorbance is measured spectrophotometrically (e.g., at 660 nm).

  • The specific activity of the (H⁺ + K⁺)-ATPase is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

3. Data Analysis:

  • Plot the percentage of inhibition of (H⁺ + K⁺)-ATPase activity against the logarithm of the inhibitor concentration.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Mechanistic Insights and Visualizations

The differing effects of this compound and active inhibitors on the (H⁺ + K⁺)-ATPase can be attributed to their distinct mechanisms of action.

G cluster_workflow Experimental Workflow for Validating this compound Inactivity cluster_assay_steps Assay Steps prep Preparation of Gastric Microsomal Vesicles assay (H+ + K+)-ATPase Activity Assay prep->assay Enzyme Source data_analysis Data Analysis (IC50 Determination) assay->data_analysis Inhibition Data incubation Incubation with This compound / Controls conclusion Conclusion on This compound Activity data_analysis->conclusion reaction ATP Addition (Reaction Start) incubation->reaction termination Reaction Termination (TCA) reaction->termination measurement Phosphate Measurement (Colorimetric) termination->measurement

Caption: Workflow for assessing the effect of this compound on (H⁺ + K⁺)-ATPase.

Proton pump inhibitors like omeprazole are prodrugs that require activation in the acidic environment of the stomach to an active sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the luminal side of the (H⁺ + K⁺)-ATPase, leading to irreversible inhibition. In contrast, P-CABs such as SCH 28080 act as reversible inhibitors by competing with K⁺ for its binding site on the enzyme. This compound, being a sulfide, is not susceptible to the same acid-catalyzed activation as its sulfoxide counterpart, Ro 18-5364, and thus remains inactive.

G cluster_active Active Inhibitors cluster_inactive Inactive Compound omeprazole Omeprazole (Prodrug) acid Acidic Environment (H+) omeprazole->acid Activation active_omeprazole Active Sulfenamide acid->active_omeprazole atpase (H+ + K+)-ATPase active_omeprazole->atpase Covalent Bonding inhibition Irreversible Inhibition atpase->inhibition ro185362 This compound (Sulfide) atpase2 (H+ + K+)-ATPase ro185362->atpase2 No Interaction no_inhibition No Inhibition atpase2->no_inhibition

Caption: Contrasting mechanisms of an active PPI versus the inactive this compound.

References

A Comparative Analysis of Benzimidazole-Based Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of various benzimidazole-based compounds, focusing on their anticancer, antimicrobial, and antiviral properties. The information is supported by experimental data to facilitate informed decisions in drug discovery and development programs.

The versatile nature of the benzimidazole core allows for substitutions at various positions, leading to a diverse array of derivatives with tailored pharmacological profiles.[1][2][3] This adaptability has made benzimidazoles a focal point in the search for novel therapeutic agents.[4][5]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms, including the disruption of microtubule dynamics and the modulation of critical signaling pathways. A common strategy involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzimidazole derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzimidazole-Thiazolidinedione HybridHeLa0.096 - 0.32Nocodazole2.83
Benzimidazole-Thiazolidinedione HybridA5490.096 - 0.32Nocodazole1.87
Fluoro aryl benzimidazole derivativeHOS1.8Roscovitine24.3
Fluoro aryl benzimidazole derivativeG3612Roscovitine22.4
Fluoro aryl benzimidazole derivativeMCF-72.8Roscovitine42
Fluoro aryl benzimidazole derivativeK-5627.8Roscovitine11
Benzimidazole derivative with sulfonamideMGC-8031.02 - 5.405-FU6.82 - 18.42
Benzimidazole derivative with sulfonamidePC-31.02 - 5.405-FU6.82 - 18.42
Benzimidazole derivative with sulfonamideMCF-71.02 - 5.405-FU6.82 - 18.42
Benzimidazole-triazole hybridA5490.635-FU1.69
Benzimidazole-triazole hybridNCI-H4600.995-FU3.20
Benzimidazole-triazole hybridMCF-71.35-FU2.80
Benzimidazole-triazole hybridMDA-MB-2310.945-FU0.79

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Benzimidazole derivatives have shown promising activity against a range of bacterial and fungal strains.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for selected benzimidazole derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-Halo-benzimidazole derivativeS. aureus (MRSA)comparable to ciprofloxacinCiprofloxacin-
N-((1H-benzimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamineM. luteus, E. colibetter than ciprofloxacinCiprofloxacin-
N-((1H-benzimidazol-1-yl)methyl)-4-(1-phenyl-5-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenamineS. aureus, S. epidermidis, B. cereus, A. niger, A. fumigatusequal to ciprofloxacinCiprofloxacin-
Benzimidazole-triazole hybridS. aureus12.5Ciprofloxacin-
Benzimidazole-triazole hybridE. coli3.125Ciprofloxacin-
Benzimidazole-triazole hybridC. albicans3.125Fluconazole-

Antiviral Activity: A New Frontier in Benzimidazole Research

Recent studies have highlighted the potential of benzimidazole derivatives as antiviral agents, with some compounds showing potent activity against a variety of viruses. A notable mechanism of action is the allosteric inhibition of viral polymerases, which offers a potential advantage over existing drugs.

Comparative Antiviral Potency

The following table summarizes the 50% effective concentration (EC50) of representative benzimidazole derivatives against different viruses.

CompoundVirusEC50 (µM)Reference Compound
2-Benzylbenzimidazole derivativeCVB-59 - 17NM108
2-Benzylbenzimidazole derivativeRSV5 - 15Ribavirin
1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoleRSVas low as 0.02-
2-Substituted-5-amidino-benzimidazoleAdenovirus 55.9-
2-Substituted-5-amidino-benzimidazoleHerpesvirus 130-
2-Substituted-5-amidino-benzimidazoleCoxsackievirus B53.5-
2-Substituted-5-amidino-benzimidazoleEchovirus 75-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of benzimidazole-based compounds.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the benzimidazole compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which benzimidazole compounds exert their effects is crucial for rational drug design.

p53 Signaling Pathway in Cancer

Certain spirooxindole-benzimidazole hybrids have been shown to activate the p53 signaling pathway, a critical tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.

p53_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates Benzimidazole Compound Benzimidazole Compound MDM2 MDM2 Benzimidazole Compound->MDM2 inhibits MDM2->p53 inhibits (degradation) Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair

Caption: Activation of the p53 signaling pathway by a benzimidazole compound.

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial in vitro evaluation of newly synthesized benzimidazole compounds.

experimental_workflow Synthesis of Benzimidazole Derivatives Synthesis of Benzimidazole Derivatives Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Synthesis of Benzimidazole Derivatives->Structural Characterization (NMR, MS) Primary Biological Screening Primary Biological Screening Structural Characterization (NMR, MS)->Primary Biological Screening Hit Identification Hit Identification Primary Biological Screening->Hit Identification Hit Identification->Synthesis of Benzimidazole Derivatives Inactive Secondary Assays (Dose-Response) Secondary Assays (Dose-Response) Hit Identification->Secondary Assays (Dose-Response) Active Mechanism of Action Studies Mechanism of Action Studies Secondary Assays (Dose-Response)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: A generalized workflow for the in vitro evaluation of benzimidazole compounds.

References

Head-to-Head Comparison: Ro18-5362 and Omeprazole Precursors in the Inhibition of Gastric H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the investigational compound Ro18-5362 and the precursors of the widely-used proton pump inhibitor, omeprazole. This document synthesizes available experimental data to objectively evaluate their performance as inhibitors of the gastric H+/K+-ATPase, the primary target for reducing gastric acid secretion.

Executive Summary

This guide reveals that this compound is a prodrug, with its sulfide form being largely inactive. Its active metabolite, the sulfoxide Ro 18-5364, is a potent inhibitor of the gastric proton pump. Omeprazole, itself a prodrug, requires conversion to its active sulfenamide form to exert its inhibitory effect. While direct head-to-head studies are not available, this comparison draws upon independent research to evaluate their respective potencies and mechanisms of action. Ro 18-5364 demonstrates a significantly lower apparent inhibition constant (Ki) compared to the reported half-maximal inhibitory concentration (IC50) for omeprazole, suggesting a higher potency under the specific experimental conditions.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data for the active forms of this compound and omeprazole against the gastric H+/K+-ATPase. It is important to note that the data are derived from separate studies with potentially different experimental conditions, which may influence the absolute values.

CompoundFormParameterValueEnzyme SourcepHReference
Ro 18-5364 Active Metabolite (Sulfoxide)Apparent Ki0.1 µMHog Gastric Microsomes6.0[1][2][3]
This compound Prodrug (Sulfide)(H+ + K+)-ATPase ActivityNo significant effect at 0.1 mMHog Gastric MicrosomesNot specified[1][2]
Omeprazole Active Form (Sulfenamide)IC502.4 µMHog Gastric VesiclesNot specified

Experimental Protocols

H+/K+-ATPase Inhibition Assay for Ro 18-5364

The inhibitory activity of Ro 18-5364 was determined by measuring its effect on the K+-stimulated ATPase activity in hog gastric microsomes.

  • Enzyme Preparation: Gastric microsomes containing the H+/K+-ATPase were prepared from hog stomachs.

  • Assay Medium: The reaction mixture typically contained a buffer to maintain a specific pH (e.g., pH 6.0), MgCl2, and the enzyme preparation.

  • Inhibitor Incubation: The enzyme was pre-incubated with varying concentrations of Ro 18-5364.

  • Reaction Initiation: The ATPase reaction was initiated by the addition of ATP.

  • Measurement of Activity: The rate of ATP hydrolysis was determined by measuring the amount of inorganic phosphate (Pi) released over time, often using a colorimetric method.

  • Data Analysis: The apparent inhibition constant (Ki) was calculated from the concentration-response curves.

H+/K+-ATPase Inhibition Assay for Omeprazole

The inhibitory potency of omeprazole is typically assessed in a similar manner, often using isolated gastric vesicles.

  • Enzyme Preparation: Vesicles containing the H+/K+-ATPase were isolated from gastric mucosa (e.g., from swine).

  • Activation of Omeprazole: As omeprazole is a prodrug, it requires an acidic environment to be converted to its active sulfenamide form. This is often achieved by allowing the vesicles to accumulate acid via the activity of the proton pump itself.

  • Inhibitor Incubation: The activated omeprazole was then allowed to interact with the enzyme.

  • Measurement of Activity: The K+-stimulated ATPase activity was measured by quantifying the liberation of inorganic phosphate from ATP.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of Proton Pump Inhibition

The following diagram illustrates the general mechanism of action for proton pump inhibitors like Ro 18-5364 and the active form of omeprazole.

PPI_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cell Parietal Cell Cytoplasm Prodrug Prodrug Active_Inhibitor Active_Inhibitor Prodrug->Active_Inhibitor H+ (Acid Activation) Proton_Pump H+/K+-ATPase (Proton Pump) Active_Inhibitor->Proton_Pump Covalent Binding (Inhibition) H_out H+ Proton_Pump->H_out Pumps H+ Out K_in K+ K_in->Proton_Pump Enters Pump

Caption: Mechanism of proton pump inhibition by acid-activated prodrugs.

Experimental Workflow for ATPase Inhibition Assay

This diagram outlines the typical experimental steps involved in determining the inhibitory activity of a compound against the H+/K+-ATPase.

ATPase_Assay_Workflow start Start prep Prepare Gastric Microsomes/ Vesicles (Source of H+/K+-ATPase) start->prep incubate Incubate Enzyme with Varying Inhibitor Concentrations prep->incubate add_atp Initiate Reaction with ATP incubate->add_atp measure Measure Inorganic Phosphate (Pi) Release add_atp->measure analyze Analyze Data (Calculate Ki or IC50) measure->analyze end End analyze->end

References

Benchmarking Novel RAS(ON) Inhibitors: A Comparative Analysis of Ro18-5362 and Current Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark analysis of Ro18-5362, a novel RAS(ON) inhibitor, against a landscape of current research and clinically approved compounds targeting the RAS signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and targeted therapies.

While specific preclinical data for this compound is not publicly available, its classification as a RAS(ON) inhibitor places it in a class of emerging therapeutics designed to target the active, GTP-bound state of RAS proteins. To provide a valuable comparative context, this guide will utilize data from well-characterized RAS(ON) inhibitors in development, such as RMC-6236 and BI-2852, and compare their performance with the established RAS(OFF) inhibitors, sotorasib and adagrasib.

Introduction to RAS Inhibition Strategies

RAS proteins are critical molecular switches that, when mutated, become locked in a constitutively active "ON" state, driving uncontrolled cell growth and proliferation in a significant percentage of human cancers. For decades, RAS was considered "undruggable" due to the lack of deep binding pockets. Recent breakthroughs have led to two primary strategies for direct RAS inhibition:

  • RAS(OFF) Inhibitors: These compounds, such as the FDA-approved sotorasib and adagrasib, target the inactive, GDP-bound state of specific KRAS mutants (primarily G12C).

  • RAS(ON) Inhibitors: This next-generation approach targets the active, GTP-bound state of RAS, aiming to block downstream signaling and potentially overcome resistance mechanisms associated with RAS(OFF) inhibitors. This compound, RMC-6236, and BI-2852 fall into this category.

Comparative Data Analysis

The following tables summarize key preclinical data for representative RAS(ON) and RAS(OFF) inhibitors.

Table 1: Biochemical and Cellular Activity of RAS(ON) Inhibitors
CompoundTarget(s)Binding Affinity (KD)Cellular IC50 / EC50Key Findings
RMC-6236 Pan-RAS (mutant and wild-type)CypA (KD1): 55.3 nM; RMC-6236:CypA to KRASG12V (KD2): 131 nM; to KRASG12D (KD2): 364 nM; to KRASWT (KD2): 154 nM[1]Potent anticancer activity across RAS-addicted cell lines, particularly those with KRAS codon 12 mutations.[2][3][4]Forms a tri-complex with cyclophilin A (CypA) to inhibit RAS(ON).[5] Demonstrates broad activity against multiple RAS variants.
BI-2852 KRAS (Switch I/II pocket)KRASG12D: 740 nM (ITC)pERK inhibition (NCI-H358): 5.8 µM. Antiproliferative EC50 (NCI-H358): 6.7 µM (low serum), 5.8 µM (soft agar).Binds to a pocket between Switch I and II, present in both active and inactive KRAS. Inhibits interactions with GEFs, GAPs, and effectors. Induces a nonfunctional dimer of KRAS.
Table 2: Clinical Efficacy of Approved RAS(OFF) Inhibitors (for reference)
CompoundTargetIndicationObjective Response Rate (ORR)Key Findings
Sotorasib KRAS G12CNSCLC37.1% (Phase 2)First FDA-approved KRAS inhibitor. Demonstrates durable clinical benefit in pre-treated patients.
Adagrasib KRAS G12CNSCLC, CRCNSCLC: 45%; CRC: 17% (Phase 1/2)Potent oral inhibitor with CNS penetration. Shows activity in brain metastases.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the RAS signaling pathway and a general experimental workflow for comparing RAS inhibitors.

RAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle RAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response cluster_inhibition Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Growth Factor RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK mTOR mTOR AKT->mTOR Proliferation Gene Expression, Proliferation, Survival ERK->Proliferation mTOR->Proliferation Ro18_5362 This compound (RAS(ON) Inhibitor) Ro18_5362->RAS_GTP Inhibits

Caption: RAS signaling pathway and the point of intervention for RAS(ON) inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison biochem Biochemical Assays (e.g., SPR, ITC, TR-FRET) cell_based Cell-Based Assays (Proliferation, pERK levels) biochem->cell_based Determine Potency & Selectivity data_analysis Quantitative Comparison (Tables & Charts) biochem->data_analysis cell_based->data_analysis xenograft Xenograft/PDX Tumor Models pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) xenograft->pk_pd Establish Models efficacy Anti-tumor Efficacy (Tumor Growth Inhibition) pk_pd->efficacy Correlate Exposure with Response efficacy->data_analysis conclusion Benchmarking Conclusion data_analysis->conclusion

Caption: A generalized workflow for benchmarking novel RAS inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize RAS inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Objective: To determine the binding affinity (KD) of the inhibitor to its target protein.

  • Methodology:

    • Immobilize recombinant AviTag-Cyclophilin A on a streptavidin-coated sensor chip.

    • Flow varying concentrations of the test compound (e.g., RMC-6236) over the chip to measure the binding to CypA (KD1).

    • To measure the affinity of the binary complex to RAS (KD2), inject different concentrations of recombinant KRAS protein (e.g., KRASG12V, KRASG12D, or KRASWT) over the sensor chip pre-saturated with the compound-CypA complex.

    • Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD).

Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Objective: To measure the anti-proliferative effect of the inhibitor on cancer cell lines.

  • Methodology:

    • Plate KRAS-mutant cancer cells (e.g., NCI-H358, Capan-1, AsPC-1) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

    • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Read the luminescence on a plate reader.

    • Calculate the EC50 value, the concentration at which the compound inhibits cell growth by 50%, by fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., Capan-2) subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer the test compound (e.g., RMC-6236) orally at various doses and schedules.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, or at specified time points, collect tumor and blood samples for pharmacokinetic (drug concentration) and pharmacodynamic (target engagement, e.g., pERK levels) analysis.

    • Evaluate efficacy based on tumor growth inhibition or regression compared to the control group.

Conclusion

The landscape of RAS-targeted therapies is rapidly evolving. While direct preclinical data for this compound is not yet in the public domain, its classification as a RAS(ON) inhibitor positions it at the forefront of a promising therapeutic strategy. The comparative data from other RAS(ON) inhibitors like RMC-6236 and BI-2852 demonstrate the potential of this class to potently inhibit RAS signaling through novel mechanisms. RMC-6236, in particular, shows broad activity across multiple RAS mutations and has demonstrated tumor regression in preclinical models.

As more data on this compound becomes available, it will be crucial to benchmark its performance on these and other parameters to fully understand its therapeutic potential relative to the expanding arsenal of RAS inhibitors. This guide provides the foundational framework and relevant comparators for such an evaluation.

References

A Researcher's Guide to Replicating Historical Studies of the Proton Pump Inhibitor Ro18-5362 and its Active Form, Ro 18-5364

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Historical Proton Pump Inhibitor Ro 18-5364

This guide provides a comprehensive comparison of the historical proton pump inhibitor (PPI) Ro 18-5364, the active metabolite of the prodrug Ro18-5362, with other first-generation PPIs. It is designed to assist researchers in replicating and contextualizing early studies in gastric acid suppression by offering detailed experimental methodologies, comparative quantitative data, and a mechanistic overview.

Comparative Analysis of In Vitro Potency

Ro 18-5364 was a potent inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. Its in vitro efficacy was comparable to other early PPIs. The following table summarizes the half-maximal inhibitory concentrations (IC50) from a comparative study on isolated rabbit gastric glands, providing a direct assessment of their relative potencies.

CompoundIC50 (μM)Relative Potency Ranking
Lansoprazole0.0071
Omeprazole0.0122
Rabeprazole0.0183
Ro 18-5364 0.034 4
Pantoprazole0.0505

Data from a comparative study on the inhibition of [14C]-aminopyrine accumulation in isolated rabbit gastric glands[1].

In separate studies, the apparent inhibitory constant (Ki) of Ro 18-5364 for the gastric H+/K+-ATPase was determined to be 0.1 µM.[2][3] It is important to note that the prodrug, this compound, showed no significant inhibition of H+/K+-ATPase activity even at concentrations as high as 0.1 mM.[2]

Mechanism of Action: Covalent Inhibition of the Proton Pump

Like other substituted benzimidazole PPIs, Ro 18-5364 is a prodrug that requires activation in an acidic environment. The mechanism involves the following key steps:

  • Accumulation: As a weak base, Ro 18-5364 accumulates in the acidic secretory canaliculi of parietal cells.

  • Acid-Catalyzed Conversion: In the highly acidic environment, Ro 18-5364 undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide. The rate of this conversion is a key determinant of the inhibitor's potency.[4]

  • Covalent Bonding: The activated sulfenamide then forms a covalent disulfide bond with sulfhydryl groups on cysteine residues of the H+/K+-ATPase's alpha subunit. This binding is irreversible and locks the enzyme in an inactive conformation, thus inhibiting proton translocation.

  • Reversal: The inhibition can be reversed by reducing agents such as dithiothreitol, which break the disulfide bond.

The following diagram illustrates the signaling pathway of gastric acid secretion and the mechanism of action of Ro 18-5364.

PPI_Mechanism cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen ProtonPump H+/K+-ATPase (Proton Pump) H_lumen H+ ProtonPump->H_lumen H+ Secretion Ro185364_active Activated Sulfenamide Ro185364_active->ProtonPump Covalent Inhibition Ro185362 This compound (Prodrug) Ro185364 Ro 18-5364 Ro185362->Ro185364 Metabolism Ro185364->ProtonPump Accumulation Ro185364->Ro185364_active Acid Activation H_ion H+ K_ion K+ K_ion->ProtonPump Bloodstream Bloodstream Bloodstream->Ro185362 Absorption

Caption: Mechanism of Ro 18-5364 inhibition of gastric acid secretion.

Experimental Protocols

For researchers aiming to replicate historical studies, the following methodologies for key experiments are provided.

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is for determining the inhibitory activity of compounds on the H+/K+-ATPase in isolated gastric vesicles.

1. Preparation of H+/K+-ATPase Enriched Gastric Vesicles:

  • Source: Hog or rabbit gastric mucosa.

  • Homogenization: Scrape the gastric mucosa and homogenize in an ice-cold buffer (e.g., 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 20,000 x g) to remove larger cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the H+/K+-ATPase vesicles.

  • Purification (Optional): For higher purity, the microsomal pellet can be resuspended and subjected to density gradient centrifugation.

2. H+/K+-ATPase Activity Assay:

  • Principle: The assay measures the rate of ATP hydrolysis by the H+/K+-ATPase, which is coupled to the oxidation of NADH, measured as a decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)

    • MgCl2 (2 mM)

    • KCl (20 mM)

    • Valinomycin (to create a potassium gradient)

    • ATP (2 mM)

    • NADH

    • Phosphoenolpyruvate

    • Pyruvate kinase and lactate dehydrogenase

  • Procedure:

    • Pre-incubate the gastric vesicles with the test compound (e.g., Ro 18-5364) or vehicle control at 37°C.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of ATP hydrolysis and determine the percent inhibition by the test compound.

The following diagram outlines the workflow for the in vitro H+/K+-ATPase inhibition assay.

in_vitro_workflow cluster_prep Vesicle Preparation cluster_assay Inhibition Assay Mucosa Gastric Mucosa (Hog or Rabbit) Homogenize Homogenization Mucosa->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Vesicles H+/K+-ATPase Enriched Vesicles Centrifuge2->Vesicles Preincubation Pre-incubation with Ro 18-5364 or Control Vesicles->Preincubation Reaction Initiate reaction with ATP Preincubation->Reaction Measurement Spectrophotometric Measurement (340 nm) Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

In Vivo Gastric Acid Secretion Study (Sheep Model)

1. Animal Preparation:

  • Animal Model: Adult sheep are typically used.

  • Surgical Preparation: For direct measurement of gastric acid, a chronic gastric fistula or a separated fundic pouch (abomasum) is surgically created. This allows for the collection of gastric contents without contamination from saliva or food.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.

2. Experimental Procedure:

  • Fasting: Animals are fasted overnight with free access to water.

  • Basal Secretion: Collect gastric juice for a defined period to determine the basal acid output.

  • Drug Administration: Administer this compound (the prodrug) orally, for example, via an oral drench or gelatin capsule. A range of doses would be tested.

  • Stimulated Secretion: After a suitable absorption period, stimulate gastric acid secretion using an agent like histamine or pentagastrin, administered intravenously.

  • Sample Collection: Collect gastric juice at regular intervals post-stimulation.

  • Analysis:

    • Measure the volume of the collected gastric juice.

    • Titrate the samples with a standardized base (e.g., NaOH) to determine the acid concentration.

    • Calculate the total acid output (volume × concentration).

    • Determine the percentage inhibition of acid secretion compared to a control group.

3. Pharmacokinetic Analysis (Optional but Recommended):

  • Collect blood samples at various time points after oral administration of this compound.

  • Analyze plasma concentrations of both this compound and the active metabolite Ro 18-5364 using a suitable analytical method (e.g., HPLC).

  • Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

This guide provides a foundational framework for researchers interested in the historical context and replication of studies involving this compound and Ro 18-5364. By understanding the comparative potency, mechanism of action, and detailed experimental protocols, scientists can better interpret and build upon this early work in the development of gastric acid suppressants.

References

Safety Operating Guide

Navigating the Disposal of Ro18-5362: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Ro18-5362, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established best practices for the disposal of research-grade chemical compounds provide a necessary framework. This guide offers essential logistical information and procedural steps to manage the disposal of this compound safely and effectively.

It is imperative to consult the compound-specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of this compound. The following information is based on general best practices for laboratory chemical waste and should be supplemented with information from the official SDS.

Understanding this compound: Key Identifiers

A clear understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of key information for this compound, typically found in an SDS.

PropertyValue
Chemical Name This compound
Molecular Formula C₂₂H₂₅N₃O₂S
Molecular Weight 395.52 g/mol
Appearance Solid
Purity Typically >98%
Intended Use For research laboratory use only.[1]

Procedural Guidance for Disposal

The proper disposal of chemical waste requires a systematic approach to protect both laboratory personnel and the environment. The following step-by-step process outlines the general operational plan for the disposal of a research compound like this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield
  • Chemical-resistant gloves (nitrile or neoprene recommended)
  • A lab coat

2. Waste Segregation: Never mix chemical waste streams. This compound waste, including any contaminated materials, should be collected in a dedicated, clearly labeled waste container. The container should be made of a material compatible with the chemical and any solvents used.

3. Labeling: The waste container must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The concentration and quantity of the waste
  • The date of accumulation
  • Any associated hazards (e.g., "Toxic," "Handle with Care")

4. Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent the spread of any potential spills.

5. Disposal Request: Once the waste container is full or the experiment is complete, a disposal request should be submitted to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of chemical waste down the drain or in regular trash.

6. Documentation: Maintain a detailed record of the waste generated, including the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance and laboratory safety audits.

Experimental Workflow for Safe Disposal

The following diagram illustrates a logical workflow for the safe handling and disposal of a research chemical such as this compound within a laboratory setting.

cluster_prep Preparation cluster_handling Waste Handling cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Collect this compound waste in a dedicated, compatible container B->C D Segregate from other chemical waste streams C->D E Securely seal the waste container D->E F Label container with 'Hazardous Waste', chemical name, and date E->F G Store in a designated, secure, and ventilated area F->G H Utilize secondary containment G->H I Submit disposal request to Environmental Health & Safety (EHS) H->I J Maintain detailed disposal records I->J

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these established procedures and prioritizing safety, researchers can effectively manage the disposal of this compound while maintaining a secure and compliant laboratory environment.

References

Personal protective equipment for handling Ro18-5362

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ro18-5362, a compound intended for laboratory use only.[1][2] Given that this compound is the less active prodrug of Ro 18-5364, caution and adherence to strict laboratory safety protocols are paramount.[1][2] This document offers procedural guidance to directly address operational questions concerning personal protective equipment (PPE), safe handling, and emergency procedures.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is standard practice to handle all research chemicals with a comprehensive set of safety precautions. The following PPE recommendations are based on general guidelines for handling solid, powdered chemical compounds in a laboratory setting.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects eyes from dust particles and splashes.
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact with the chemical.
Body Protection Laboratory CoatFull-length, long-sleevedProtects skin and clothing from contamination.
Respiratory Protection N95 or higher RespiratorNIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation.

Safe Handling and Operational Plan

Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in a Ventilated Area prep_ppe->prep_workspace prep_weigh Weigh this compound in a Fume Hood prep_workspace->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve Transfer handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon Post-Experiment cleanup_waste Dispose of Waste in Designated Chemical Waste Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE and Wash Hands cleanup_waste->cleanup_ppe

Caption: Workflow for safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air. Seek medical attention if breathing becomes difficult.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware Decontaminate if possible. Otherwise, dispose of as hazardous chemical waste.
Contaminated PPE Dispose of in a designated hazardous waste container.

Logical Relationship for Disposal

cluster_waste_generation Waste Generation cluster_waste_management Waste Management waste_source This compound Waste (Unused chemical, contaminated items) waste_container Segregate into Labeled Hazardous Waste Container waste_source->waste_container waste_pickup Arrange for Licensed Waste Disposal Service waste_container->waste_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro18-5362
Reactant of Route 2
Reactant of Route 2
Ro18-5362

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.